(4-Bromo-2-fluorophenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMMJMDBRQXPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589581 | |
| Record name | (4-Bromo-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-24-4 | |
| Record name | (4-Bromo-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (4--Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride, a chemical compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed, generalized experimental protocols for determining key physical characteristics.
Core Physical Properties
This compound is a substituted hydrazine derivative. Its chemical structure is characterized by a phenyl ring substituted with a bromine atom, a fluorine atom, and a hydrazine hydrochloride group.
Chemical Identification:
The following table summarizes the available quantitative physical data for this compound. It is important to note that experimentally determined data for this specific compound is not widely published, and some data points are based on single sources or computational predictions.
| Property | Value | Source |
| Boiling Point | 247.4 °C at 760 mmHg | |
| Flash Point | 103.4 °C | |
| Appearance | Solid (form not specified) | [4] |
| Storage | 2-8°C, under inert atmosphere | [5] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. This can be a digital device with a heated block or a traditional oil bath setup (e.g., Thiele tube).
-
Heating: The capillary tube is placed in the heating block or attached to a thermometer immersed in the oil bath. The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.
-
Replicates: The determination should be repeated at least twice with fresh samples to ensure accuracy and reproducibility.
Determination of Solubility
Solubility is a fundamental physical property that is crucial for applications in drug development, formulation, and reaction chemistry.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene, hexane).
-
Sample Preparation: A precisely weighed amount of the compound (e.g., 10 mg) is placed into a series of small, clean test tubes or vials.
-
Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL) is added to each tube.
-
Equilibration: The mixtures are agitated (e.g., using a vortex mixer or shaker) at a constant temperature (typically room temperature, 20-25 °C) for a set period to ensure equilibrium is reached. Visual observation is used to determine if the solid has completely dissolved.
-
Qualitative Assessment: The solubility can be qualitatively described as:
-
Soluble: The entire solid dissolves.
-
Slightly soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Quantitative Assessment (if required): For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Workflow for Physical Property Determination
The logical flow for determining the fundamental physical properties of a compound like this compound is illustrated in the diagram below. This workflow ensures a systematic approach to characterizing a new or poorly understood substance.
Caption: Workflow for the determination of physical properties.
This guide serves as a foundational resource for professionals working with this compound. As more experimental data becomes available, this document will be updated to provide a more complete physical property profile. Researchers are encouraged to perform the described experimental protocols to ascertain the precise physical characteristics of their specific samples.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 502496-24-4 Cas No. | 4-Bromo-2-fluorophenylhydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. This compound - CAS:502496-24-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 502496-24-4|this compound|BLD Pharm [bldpharm.com]
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride chemical structure
An In-depth Technical Guide to (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride
This technical guide provides a comprehensive overview of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and a representative synthesis protocol.
Chemical Identity and Properties
This compound is a substituted phenylhydrazine derivative. Phenylhydrazines are crucial building blocks in organic synthesis, particularly in the creation of indole rings, a common scaffold in pharmaceuticals. The presence of both bromo and fluoro substituents on the phenyl ring can significantly influence the compound's reactivity and biological activity.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (4-Bromo-2-fluorophenyl)hydrazine and its hydrochloride salt. It is important to distinguish between the free base and the hydrochloride salt, as their properties, such as molecular weight, differ.
| Property | Value | Source |
| Compound | (4-Bromo-2-fluorophenyl)hydrazine | |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molar Mass | 205.03 g/mol | [1] |
| Monoisotopic Mass | 203.96984 Da | [1] |
| Compound | This compound | |
| Molecular Formula | C₆H₇BrClFN₂ | [2] |
| Molar Weight | 241.49 g/mol | [2] |
| IUPAC Name | (4-bromo-2-fluorophenyl)hydrazine;hydrochloride | [1][3] |
| SMILES | C1=CC(=C(C=C1Br)F)NN.Cl | [1][3] |
| InChI | InChI=1S/C6H6BrFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2;1H | [1][3] |
| InChIKey | UOTCQCOHAXZNMA-UHFFFAOYSA-N | [1][3] |
Chemical Structure
The chemical structure of this compound consists of a phenyl ring substituted with a bromine atom at position 4 and a fluorine atom at position 2. The hydrazine group (-NHNH₂) is attached to position 1 of the ring, and it is protonated to form the hydrochloride salt.
Caption: Chemical structure of this compound.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a general and widely used method for preparing analogous arylhydrazine hydrochlorides involves a three-step process: diazotization of the corresponding aniline, reduction of the resulting diazonium salt, and subsequent salt formation.[4][5]
Synthesis of this compound
The synthesis workflow begins with 4-bromo-2-fluoroaniline.
Step 1: Diazotization The synthesis starts with the diazotization of 4-bromo-2-fluoroaniline.
-
4-bromo-2-fluoroaniline is dissolved in concentrated hydrochloric acid.
-
The solution is cooled to a temperature between 0-5°C using an ice-salt bath.[5]
-
A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the low temperature.[4][5]
-
The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.
Step 2: Reduction The diazonium salt is then reduced to the corresponding hydrazine.
-
A reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite, is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the reducing agent solution, keeping the temperature controlled.
-
The reaction proceeds until the diazonium salt is fully converted to the hydrazine, which may precipitate as a salt.
Step 3: Isolation and Purification The final product is isolated and purified.
-
The crude this compound is collected by filtration.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/ether mixture, to yield the purified hydrochloride salt.
-
The final product is dried under vacuum.
The following diagram illustrates the logical workflow for the synthesis.
Caption: Logical workflow for the synthesis of (4-Bromo-2-fluorophenyl)hydrazine HCl.
Signaling Pathways
References
- 1. (4-Bromo-2-fluorophenyl)hydrazine | C6H6BrFN2 | CID 609902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:502496-24-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. PubChemLite - this compound (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
Technical Guide: (4-Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in synthetic and medicinal chemistry. This document details its chemical and physical properties, a representative synthesis protocol, and its primary applications, with a focus on its role in the construction of bioactive heterocyclic scaffolds.
Chemical and Physical Properties
This compound is a substituted aromatic hydrazine that serves as a versatile building block in organic synthesis. The presence of both a bromine and a fluorine atom on the phenyl ring offers unique opportunities for chemical modification and for influencing the physicochemical properties of downstream molecules.
There are two CAS numbers frequently associated with this chemical structure, which can be a source of confusion. The information below clarifies the distinction:
-
CAS Number 299440-17-8: This identifier corresponds to the free base, (4-Bromo-2-fluorophenyl)hydrazine .[1][2]
-
CAS Number 502496-24-4: This is the correct CAS number for the hydrochloride salt, This compound .
For the purpose of this guide, we will focus on the hydrochloride salt (CAS: 502496-24-4).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 502496-24-4 | |
| Molecular Formula | C₆H₇BrClFN₂ | |
| Molecular Weight | 241.49 g/mol | |
| Synonyms | 4-Bromo-2-fluorophenylhydrazine HCl, 1-(4-Bromo-2-fluorophenyl)hydrazine hydrochloride | |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥97% | |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis
The synthesis of this compound typically follows a well-established route for the preparation of substituted phenylhydrazines from the corresponding anilines. The general two-step process involves:
-
Diazotization of 4-bromo-2-fluoroaniline.
-
Reduction of the resulting diazonium salt to the hydrazine, followed by salt formation.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 4-Bromo-2-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-fluoroaniline in concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture is maintained between 0°C and 5°C.
-
After the addition is complete, continue stirring the mixture at the same temperature for approximately 1-1.5 hours to ensure the complete formation of the diazonium salt solution.
Step 2: Reduction of the Diazonium Salt and Salt Formation
-
In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water.
-
Cool the reducing solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
-
The resulting precipitate of this compound is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
-
The purified solid is then dried under vacuum to yield the final product.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of indole derivatives via the Fischer indole synthesis .[4][5] This reaction is a cornerstone of heterocyclic chemistry and is widely used to prepare the indole core, which is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[6]
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[4][5]
Caption: The role of this compound in the Fischer indole synthesis.
The bromine atom at the 4-position of the phenyl ring serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents to modulate the biological activity of the final indole-containing molecule. The fluorine atom at the 2-position can enhance metabolic stability, improve binding affinity to target proteins, and modify the lipophilicity of the molecule, all of which are desirable properties in drug candidates.
Biological Activity of Related Compounds
While specific biological activity data for this compound is not widely reported, the broader class of substituted phenylhydrazines and their derivatives, particularly N'-phenylhydrazides, have been shown to exhibit a range of biological activities. These include:
-
Antifungal activity: Several studies have demonstrated the potential of phenylhydrazide derivatives as antifungal agents against various fungal strains, including Candida albicans.[7][8]
-
Antimicrobial activity: Phenylhydrazone derivatives have been investigated for their antibacterial and antifungal properties.[9]
-
Other activities: Various hydrazide-containing compounds have been reported to possess antiviral, antioxidant, and anticancer effects.[7]
These findings suggest that the indole derivatives synthesized from this compound could be promising candidates for screening in various drug discovery programs, particularly in the development of novel anti-infective and anticancer agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex indole scaffolds through the Fischer indole synthesis. Its unique substitution pattern provides chemists with the tools to fine-tune the properties of target molecules for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-BROMO-2-FLUOROPHENYL)HYDRAZINE HYDROCHLORIDE | 299440-17-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Molecular Weight of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride, a compound of interest in various research and development applications. Understanding the precise molecular weight is fundamental for accurate experimental design, stoichiometric calculations, and analytical characterization.
Chemical Identity and Formula
This compound is a salt, typically used as a reagent or intermediate in organic synthesis. Its structure consists of a substituted phenylhydrazine moiety and a hydrochloride salt component.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecular formula. The calculation is based on the isotopic abundances of the elements on Earth.
The molecular formula C₆H₇BrClFN₂ can be broken down as follows:
-
6 Carbon (C) atoms
-
7 Hydrogen (H) atoms
-
1 Bromine (Br) atom
-
1 Chlorine (Cl) atom
-
1 Fluorine (F) atom
-
2 Nitrogen (N) atoms
The standard atomic weights for each of these elements are:
The total molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the formula and summing the results.
Detailed Calculation: (6 × 12.011) + (7 × 1.008) + 79.904 + 35.45 + 18.998 + (2 × 14.007) = 241.49 g/mol [1]
Data Presentation: Summary of Atomic Contributions
For clarity and ease of comparison, the contribution of each element to the total molecular weight is summarized in the table below.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |
| Carbon | C | 6 | 12.011[2][5] | 72.066 |
| Hydrogen | H | 7 | 1.008[6][8] | 7.056 |
| Bromine | Br | 1 | 79.904[12][13] | 79.904 |
| Chlorine | Cl | 1 | 35.45[17][18] | 35.45 |
| Fluorine | F | 1 | 18.998[21][22] | 18.998 |
| Nitrogen | N | 2 | 14.007[24][26] | 28.014 |
| Total | 18 | 241.49 |
Experimental Protocol: Verification of Molecular Weight via Mass Spectrometry
While the theoretical molecular weight is calculated from the chemical formula, it is standard practice in research and drug development to experimentally verify this value. The primary technique for this is mass spectrometry.
Objective: To determine the experimental mass of this compound and confirm its chemical identity.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. In positive ion mode, the hydrazine moiety is readily protonated.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The spectrum is analyzed to identify the peak corresponding to the molecular ion. For (4-Bromo-2-fluorophenyl)hydrazine (the free base), the expected monoisotopic mass is approximately 203.97 g/mol .[29] In the hydrochloride form, the protonated molecule [M+H]⁺ would be observed. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) should also be visible, providing further confirmation of the compound's identity.
Visualization of Molecular Weight Components
The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight of the compound.
Caption: Breakdown of the molecular weight of this compound.
References
- 1. This compound - CAS:502496-24-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. #6 - Carbon - C [hobart.k12.in.us]
- 6. quora.com [quora.com]
- 7. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]
- 8. #1 - Hydrogen - H [hobart.k12.in.us]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. youtube.com [youtube.com]
- 12. #35 - Bromine - Br [hobart.k12.in.us]
- 13. byjus.com [byjus.com]
- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 18. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. quora.com [quora.com]
- 20. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 21. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 22. #9 - Fluorine - F [hobart.k12.in.us]
- 23. Element 9 - Fluor [web.pa.msu.edu]
- 24. #7 - Nitrogen - N [hobart.k12.in.us]
- 25. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 26. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 27. testbook.com [testbook.com]
- 28. quora.com [quora.com]
- 29. (4-Bromo-2-fluorophenyl)hydrazine | C6H6BrFN2 | CID 609902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (4-bromo-2-fluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and chemical research. The document outlines the core chemical reactions, detailed experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the diazotization of 4-bromo-2-fluoroaniline. The resulting diazonium salt is then subsequently reduced to the corresponding hydrazine derivative and isolated as its hydrochloride salt.
The overall reaction scheme is as follows:
Step 1: Diazotization of 4-Bromo-2-fluoroaniline
4-Bromo-2-fluoroaniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the unstable 4-bromo-2-fluorobenzenediazonium chloride.
Step 2: Reduction of the Diazonium Salt
The freshly prepared diazonium salt is then reduced to (4-bromo-2-fluorophenyl)hydrazine. Common reducing agents for this transformation include stannous chloride, sodium sulfite, or zinc powder.[1][2] The resulting hydrazine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound, adapted from established procedures for similar compounds.[2]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (37%) | HCl | 36.46 |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 |
| Zinc Powder | Zn | 65.38 |
| Sodium Hydroxide | NaOH | 40.00 |
| Acetone | C₃H₆O | 58.08 |
| Deionized Water | H₂O | 18.02 |
Step-by-Step Procedure
Step 1: Diazotization of 4-Bromo-2-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-bromo-2-fluoroaniline (e.g., 0.1 mol, 19.0 g) to concentrated hydrochloric acid (e.g., 60 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.105 mol, 7.25 g in 15 mL of water) dropwise to the aniline suspension. The temperature must be maintained below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction. The resulting solution of 4-bromo-2-fluorobenzenediazonium chloride is used immediately in the next step.
Step 2: Reduction of 4-Bromo-2-fluorobenzenediazonium Chloride
Method A: Reduction with Stannous Chloride
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (e.g., 0.25 mol, 56.4 g) in concentrated hydrochloric acid (e.g., 50 mL).
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
The precipitated this compound is collected by vacuum filtration.
Method B: Reduction with Zinc Powder [2]
-
To the cold diazonium salt solution from Step 1, slowly add zinc powder (e.g., 0.3 mol, 19.6 g) in small portions while maintaining the temperature between 15-20 °C.
-
After the addition is complete, continue stirring until the reaction mixture turns a grayish-white color, indicating the completion of the reduction.
-
Carefully add a 20-30% sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 10. This will precipitate the free hydrazine base.
-
Filter the crude (4-bromo-2-fluorophenyl)hydrazine and wash it with cold water.
Purification and Isolation
-
The crude this compound obtained from the stannous chloride reduction can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
For the product obtained from the zinc powder reduction, the crude free base is dissolved in a minimal amount of hot water or ethanol.
-
Add activated carbon and heat the solution for a short period to decolorize it.
-
Hot filter the solution to remove the activated carbon.
-
To the filtrate, add concentrated hydrochloric acid to precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a related compound, 4-bromophenylhydrazine hydrochloride, which can be used as a reference for the synthesis of the target molecule.[2]
| Parameter | Value |
| Diazotization | |
| 4-Bromoaniline | 50 g |
| Concentrated HCl (37%) | 150 mL |
| Sodium Nitrite (35% aq. solution) | 65 g |
| Reaction Temperature | 2 °C |
| Reaction Time | 1 hour |
| Reduction (with Zinc) | |
| Concentrated HCl (37%) | 450 mL |
| Water | 450 mL |
| Zinc Powder | 120 g |
| Reaction Temperature | 18 °C |
| Salification | |
| Crude 4-bromophenylhydrazine | 25 g |
| Concentrated HCl (37%) | 11.1 mL |
| Reaction Temperature | 65 °C |
| Overall Yield (4-bromophenylhydrazine HCl) | ~38% |
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow: Diazotization
Caption: Experimental workflow for the diazotization step.
Experimental Workflow: Reduction and Isolation
Caption: Workflow for the reduction and isolation of the final product.
References
Commercial Availability and Synthetic Utility of (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic compounds with potential biological activity. Its utility in the renowned Fischer indole synthesis and other condensation reactions makes it a key intermediate for accessing a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, a detailed synthetic protocol, and an in-depth look into the biological significance of compounds derived from its application, with a focus on the inhibition of soluble epoxide hydrolase (sEH) as a therapeutic strategy.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The primary Chemical Abstracts Service (CAS) number for the hydrochloride salt is 502496-24-4 . It is important to distinguish this from the CAS number of the free base, (4-Bromo-2-fluorophenyl)hydrazine, which is 299440-17-8. When sourcing this reagent, researchers should verify the CAS number to ensure they are acquiring the desired hydrochloride salt form.
Below is a summary of typical commercial availability, compiled from various supplier catalogs. Pricing is subject to change and should be confirmed with the respective vendors.
| Supplier | Typical Purity | Available Quantities |
| Oakwood Chemical | ≥95% | Grams to Kilograms |
| Apollo Scientific | ≥95% | Grams to Kilograms |
| Pharmaffiliates | ≥95% | Grams to Kilograms |
| Angene Chemical | ≥95% | Grams to Kilograms |
| BLD Pharm | ≥95% | Grams to Kilograms |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 502496-24-4 |
| Molecular Formula | C₆H₇BrClFN₂ |
| Molecular Weight | 241.49 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Purity | Typically ≥95% |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-bromo-2-fluoroaniline. The general procedure involves the diazotization of the aniline followed by reduction of the resulting diazonium salt. The following is a detailed, adaptable protocol based on established methods for the synthesis of similar aryl hydrazine hydrochlorides.
Step 1: Diazotization of 4-Bromo-2-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-2-fluoroaniline (1 equivalent).
-
Add concentrated hydrochloric acid (approx. 3-4 equivalents) and stir the mixture to form the aniline hydrochloride salt. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the 4-bromo-2-fluorobenzenediazonium chloride solution.
Step 2: Reduction of the Diazonium Salt
-
In a separate large reaction vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water. For stannous chloride, use approximately 2.5-3 equivalents.
-
Cool the reducing agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
The precipitated this compound is then collected by vacuum filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.
Application in Drug Discovery: Inhibition of Soluble Epoxide Hydrolase (sEH)
This compound is a precursor for the synthesis of various bioactive molecules. One area of significant therapeutic interest is the development of inhibitors for soluble epoxide hydrolase (sEH). While a direct synthesis of a specific sEH inhibitor from this exact starting material is not detailed in readily available literature, the chemical space it enables is highly relevant to such targets. For instance, the sEH inhibitor GSK2256294, which has undergone clinical trials, showcases the therapeutic potential of targeting this enzyme.
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid. It converts bioactive epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[1] By inhibiting sEH, the levels of protective EETs are increased, offering a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neurodegenerative diseases.[1]
The Soluble Epoxide Hydrolase Signaling Pathway
The signaling pathway involving sEH is a critical component of the broader arachidonic acid cascade. The following provides a detailed overview of this pathway:
-
Arachidonic Acid Release: Cellular stimuli, such as inflammation or hormonal signals, activate phospholipase A₂ (PLA₂), which releases arachidonic acid from the cell membrane.
-
Epoxidation by Cytochrome P450: The free arachidonic acid is then metabolized by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families, to form various regioisomers of EETs.
-
Biological Actions of EETs: EETs exert their effects through multiple mechanisms, including the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation. They also have anti-inflammatory effects by inhibiting the activation of NF-κB.
-
Inactivation by sEH: Soluble epoxide hydrolase catalyzes the hydrolysis of the epoxide group in EETs, converting them to the corresponding DHETs, which are generally considered to be less biologically active.
-
Therapeutic Intervention with sEH Inhibitors: sEH inhibitors, such as GSK2256294, bind to the active site of the sEH enzyme, preventing the degradation of EETs. This leads to an accumulation of EETs, thereby amplifying their beneficial effects.
Conclusion
This compound is a commercially accessible and synthetically versatile intermediate with significant potential in drug discovery and development. Its utility as a precursor for complex heterocyclic structures, such as those found in potent enzyme inhibitors, underscores its importance for medicinal chemists. The inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy where derivatives of such building blocks can play a crucial role. The detailed synthetic and biological information provided in this guide serves as a valuable resource for researchers aiming to leverage the chemical potential of this compound in their scientific endeavors.
References
Solubility Profile of (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride. Due to the absence of specific quantitative solubility data in publicly available literature for this exact compound, this document focuses on its expected solubility based on analogous compounds, and presents a detailed, standard experimental protocol for its determination.
Introduction and Physicochemical Context
This compound is a substituted aromatic hydrazine salt. Its molecular structure, featuring a phenyl ring with bromo and fluoro substituents, along with the hydrochloride salt form, dictates its solubility properties. The presence of the polar hydrazine hydrochloride group suggests that it will exhibit some solubility in polar solvents. However, the hydrophobic nature of the brominated and fluorinated phenyl ring will influence its solubility in aqueous and organic media. For drug development professionals, understanding the solubility is a critical first step in formulation, as it impacts bioavailability and delivery mechanisms.
Solubility Data Summary
Table 1: Solubility of this compound and Related Analogues
| Compound Name | Solvent | Temperature (°C) | Solubility |
| This compound | Common Solvents | Not Reported | No data available |
| 4-Bromophenylhydrazine hydrochloride | Water | Not Reported | Soluble[1][2][3] |
| 4-Fluorophenylhydrazine hydrochloride | Water | Not Reported | Soluble[4] |
| Phenylhydrazine hydrochloride | Water | 20 | 50 g/L[5][6] |
| Phenylhydrazine hydrochloride | Water | Not Reported | Soluble at 50mg/mL[7][8] |
The data on these analogues suggests that this compound is likely to be soluble in water and other polar solvents. The presence of both a bromo and a fluoro group may modulate this solubility compared to the monosubstituted or unsubstituted parent compounds.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the saturation shake-flask method is the recommended and most reliable approach.[9] This method involves equilibrating an excess of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved substance in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
For aqueous solutions, use buffers to maintain a constant pH (e.g., pH 1.2, 4.5, 6.8) to determine the pH-solubility profile.[10]
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the flasks to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[11][12]
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown samples.
-
-
Data Reporting:
-
Calculate the solubility in units such as g/L, mg/mL, or mol/L.
-
For aqueous solutions, report the pH of the saturated solution.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not currently published, a qualitative assessment based on structurally similar compounds suggests it is likely soluble in water and other polar solvents. For researchers and drug development professionals requiring precise data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for its determination. This foundational data is essential for advancing research and development involving this compound.
References
- 1. 622-88-8 4-Bromophenylhydrazine hydrochloride AKSci A011 [aksci.com]
- 2. 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 3. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]
- 4. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 5. chemwhat.com [chemwhat.com]
- 6. Phenylhydrazine hydrochloride CAS#: 59-88-1 [m.chemicalbook.com]
- 7. 苯肼 盐酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 59-88-1 CAS MSDS (Phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 12. researchgate.net [researchgate.net]
The Strategic Application of (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride has emerged as a pivotal building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds that form the core of numerous pharmaceutical agents and functional materials. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, provides chemists with versatile handles for further molecular elaboration, making it an invaluable precursor in the synthesis of novel compounds with tailored biological activities. This technical guide elucidates the core applications of this reagent, with a primary focus on its utility in the Fischer indole synthesis, providing detailed experimental protocols and quantitative data to support its practical implementation in the laboratory.
Core Application: The Fischer Indole Synthesis
The most prominent application of this compound is its use as a key reactant in the Fischer indole synthesis. This celebrated reaction, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used methods for the preparation of the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. In the context of this compound, this reaction provides a direct route to 7-bromo-5-fluoro-substituted indoles, which are important intermediates in medicinal chemistry.
The general mechanism of the Fischer indole synthesis begins with the formation of a phenylhydrazone from the reaction of the arylhydrazine with a carbonyl compound. Under acidic conditions, the hydrazone undergoes tautomerization to an enamine, which then undergoes a[1][1]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final indole product. A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.
Synthesis of 7-Bromo-5-fluoroindole Derivatives
A key synthetic transformation utilizing this compound is its reaction with ketones or aldehydes to yield substituted 7-bromo-5-fluoroindoles. These products serve as versatile intermediates for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and serotonin receptor agonists.
Below is a table summarizing representative reactions of this compound with various carbonyl compounds to yield the corresponding indole derivatives.
| Carbonyl Reactant | Product | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl pyruvate | Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | Acetic Acid | Reflux, 2-4 h | 85-95 | Adapted from similar syntheses |
| Cyclohexanone | 8-Bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole | Polyphosphoric acid (PPA) | 100-120 °C, 1-2 h | 75-85 | General Fischer Indole Synthesis Protocols |
| Acetone | 7-Bromo-5-fluoro-2-methyl-1H-indole | Zinc Chloride / Ethanol | Reflux, 6-8 h | 60-70 | General Fischer Indole Synthesis Protocols |
Experimental Protocols
General Procedure for the Fischer Indole Synthesis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
This protocol is adapted from established procedures for the Fischer indole synthesis of structurally similar compounds.
Materials:
-
This compound
-
Ethyl pyruvate
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in glacial acetic acid (5-10 mL per gram of hydrazine).
-
Addition of Carbonyl: To the stirred suspension, add ethyl pyruvate (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of 7-bromo-5-fluoroindole derivatives using this compound.
Caption: Workflow for the Fischer Indole Synthesis.
Signaling Pathways and Logical Relationships
The synthesized indole derivatives are often designed to interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where a synthesized indole derivative acts as a kinase inhibitor.
Caption: Inhibition of a Kinase Signaling Pathway.
References
The Strategic Application of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride in Fischer Indole Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a versatile and efficient pathway to the indole scaffold, a privileged structure in medicinal chemistry. This technical guide delves into the specific role and application of (4-bromo-2-fluorophenyl)hydrazine hydrochloride as a key starting material in this reaction. The strategic incorporation of bromine and fluorine atoms onto the phenylhydrazine precursor allows for the synthesis of 6-bromo-4-fluoro-substituted indoles. These halogenated indoles are of significant interest in drug discovery, as the presence of these specific halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols adapted from established methodologies, quantitative data considerations, and the significance of the resulting products in the context of modern drug development.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust chemical reaction that produces an aromatic indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[3][4] The reaction is renowned for its broad substrate scope and its ability to generate a wide array of substituted indoles, which are integral components of numerous pharmaceuticals, agrochemicals, and natural products.[4]
The choice of the substituted phenylhydrazine is critical as it directly dictates the substitution pattern on the benzene ring of the resulting indole. The use of this compound as a precursor facilitates the synthesis of indoles with a bromine atom at the 6-position and a fluorine atom at the 4-position. This specific substitution pattern is highly valuable in medicinal chemistry. Fluorine substitution is known to enhance metabolic stability and binding affinity, while the bromine atom can serve as a synthetic handle for further functionalization via cross-coupling reactions or contribute directly to the pharmacophore.
The Core Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement to form the indole ring. The overall mechanism can be broken down into the following key stages:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form the corresponding (4-bromo-2-fluorophenyl)hydrazone. This is a reversible reaction where the removal of water drives the equilibrium towards the product.
-
Tautomerization: The resulting hydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer. This step is crucial for the subsequent sigmatropic rearrangement.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, akin to a Claisen rearrangement, which forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring, yielding a di-imine intermediate.
-
Rearomatization and Cyclization: The di-imine intermediate readily rearomatizes. Subsequent intramolecular attack of an amino group onto an imine carbon leads to the formation of a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic intermediate, resulting in the formation of the stable, aromatic 6-bromo-4-fluoro-substituted indole.
Experimental Protocols
Synthesis of 6-Bromo-4-fluoro-2-methyl-1H-indole
This protocol describes the synthesis of 6-bromo-4-fluoro-2-methyl-1H-indole from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol or Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation (In situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add acetone (1.1-1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
Method A (Polyphosphoric Acid): Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture. Heat the mixture to 80-120°C and stir vigorously.
-
Method B (Zinc Chloride): To the hydrazone mixture, add anhydrous zinc chloride (1.2-2.0 eq). Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed (typically 2-8 hours).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 6-bromo-4-fluoro-2-methyl-1H-indole.
-
Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
-
Data Presentation
Quantitative data for the Fischer indole synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions employed. The following table presents representative data compiled from analogous syntheses of halogenated indoles to provide an expected range of outcomes.
| Starting Hydrazine | Carbonyl Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (4-chlorophenyl)hydrazine HCl | 1,2-cyclohexanedione | - | - | - | - | 54 | [6] |
| Phenylhydrazine HCl | 2-bromoacetophenone | - | - | - | - | - | - |
| (4-fluorophenyl)hydrazine HCl | Acetone | ZnCl₂ | Ethanol | Reflux | 4-6 | 70-85 | General Protocol |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 2.25 | High | [7] |
| (4-Bromo-2-fluorophenyl)hydrazine HCl | Acetone | PPA | - | 100 | 2-4 | 65-80 (Expected) | - |
| (4-Bromo-2-fluorophenyl)hydrazine HCl | Cyclohexanone | ZnCl₂ | Ethanol | Reflux | 3-6 | 60-75 (Expected) | - |
Note: Expected yields are estimates based on similar reactions and would require experimental validation.
Applications in Drug Discovery and Development
The 6-bromo-4-fluoroindole scaffold synthesized from this compound is a valuable platform for the development of novel therapeutic agents. The strategic placement of halogen atoms can significantly enhance the pharmacological profile of drug candidates.
-
Kinase Inhibitors: The indole nucleus is a common core in many kinase inhibitors used in oncology. The 6-bromo-4-fluoro substitution can improve binding to the ATP pocket of various kinases and enhance selectivity.
-
Serotonin Receptor Modulators: Indole derivatives are well-known for their interaction with serotonin receptors. The specific halogenation pattern can fine-tune the affinity and efficacy for different 5-HT receptor subtypes, which are targets for treating depression, anxiety, and migraines.
-
Antiviral and Antimicrobial Agents: Halogenated indoles have demonstrated potent activity against a range of viruses and bacteria.[8] The 6-bromo-4-fluoroindole core can be further elaborated to develop new anti-infective agents.
Conclusion
This compound serves as a strategically important precursor in the Fischer indole synthesis, enabling direct access to 6-bromo-4-fluoro-substituted indoles. While specific literature examples for this exact transformation are sparse, established methodologies for similar halogenated phenylhydrazines provide a clear and reliable path for its successful implementation in a laboratory setting. The resulting indole scaffold is of high value to the medicinal chemistry community, offering a versatile platform for the design and synthesis of next-generation therapeutics with potentially enhanced pharmacological properties. This guide provides the necessary theoretical background, practical protocols, and contextual applications to empower researchers in their drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2013087589A1 - Process for the preparation of (1r,4r)-6'-fluoro-(n,n-dimethyl- and n-methyl)-4-phenyl-4',9'-dihydro-3'h-spiro[cyclohexane-1,1'-pyrano-[3,4,b]indol]-4-amine - Google Patents [patents.google.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Bromo-5-fluoro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a valuable scaffold in medicinal chemistry, utilizing the Fischer indole synthesis. The protocol is based on the reaction of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride with ethyl pyruvate.
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, a core structure in numerous biologically active compounds and pharmaceuticals.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[1][2] Polyphosphoric acid (PPA) is a commonly employed and effective catalyst for this transformation.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate.
| Step | Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound, Ethyl pyruvate | Sodium Acetate | Ethanol | Reflux | 1 | Ethyl 2-((4-bromo-2-fluorophenyl)hydrazono)propanoate | High |
| 2 | Ethyl 2-((4-bromo-2-fluorophenyl)hydrazono)propanoate | Polyphosphoric Acid (PPA) | - | 100 | 0.5 | Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | ~93% |
Experimental Protocols
This protocol details the synthesis of ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate from this compound and ethyl pyruvate. The procedure is divided into two main stages: the formation of the hydrazone intermediate and the subsequent Fischer indole cyclization.
Materials and Equipment
-
This compound
-
Ethyl pyruvate
-
Sodium acetate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Step 1: Synthesis of Ethyl 2-((4-bromo-2-fluorophenyl)hydrazono)propanoate (Hydrazone Formation)
-
In a round-bottom flask, suspend this compound (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.
-
To this suspension, add ethyl pyruvate (1.05 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water.
-
Dry the collected solid under vacuum to yield the crude ethyl 2-((4-bromo-2-fluorophenyl)hydrazono)propanoate. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate (Fischer Indole Cyclization)
-
In a separate reaction vessel, heat polyphosphoric acid (PPA) to approximately 80°C.
-
To the pre-heated PPA, add the crude ethyl 2-((4-bromo-2-fluorophenyl)hydrazono)propanoate (from Step 1) in one portion.
-
Increase the temperature of the reaction mixture to 100°C and stir for 30 minutes.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate or ammonia solution) until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step Fischer indole synthesis.
Reaction Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Recommended Acid Catalysts for Fischer Indole Synthesis with (4-Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a versatile and widely used method for the synthesis of indole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds. This application note provides a detailed guide on the selection of acid catalysts for the Fischer indole synthesis of substituted indoles, specifically using (4-bromo-2-fluorophenyl)hydrazine hydrochloride as the starting material. The choice of acid catalyst is crucial and can significantly influence the reaction yield, purity, and in some cases, the regioselectivity of the final product. Both Brønsted and Lewis acids are commonly employed to facilitate this reaction.[1][2]
Catalyst Selection and Considerations
The successful synthesis of 6-bromo-8-fluoroindole derivatives from this compound and a suitable ketone or aldehyde is highly dependent on the choice of acid catalyst. The electronic nature of the substituents on the phenylhydrazine ring can affect the reactivity, often requiring careful optimization of reaction conditions.
Commonly recommended acid catalysts for the Fischer indole synthesis include:
-
Brønsted Acids:
-
Acetic Acid: A relatively mild acid, often used as both a catalyst and a solvent.[3]
-
Polyphosphoric Acid (PPA): A strong dehydrating agent and acid catalyst, effective for less reactive substrates.[4][5][6]
-
Eaton's Reagent (P₂O₅ in methanesulfonic acid): A powerful Brønsted acid catalyst that can offer improved regioselectivity in certain cases.[7]
-
p-Toluenesulfonic acid (p-TsOH): A versatile solid acid catalyst.
-
-
Lewis Acids:
The choice between these catalysts often depends on the reactivity of the specific ketone or aldehyde used in the synthesis. For substrates with electron-withdrawing groups, stronger acids like PPA or Eaton's reagent may be necessary to drive the reaction to completion.
Data Presentation
Due to the lack of specific comparative studies on this compound in the available literature, a template for recording experimental data is provided below. Researchers are encouraged to use this table to systematically evaluate different catalysts and reaction conditions to identify the optimal protocol for their specific carbonyl coupling partner.
| Catalyst | Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Acetic Acid | Acetic Acid | |||||
| Polyphosphoric Acid | None | |||||
| Eaton's Reagent | Dichloromethane | |||||
| Zinc Chloride | Ethanol | |||||
| p-Toluenesulfonic Acid | Toluene |
Experimental Protocols
The following are representative experimental protocols for the Fischer indole synthesis using this compound with a generic ketone (e.g., cyclohexanone) as the coupling partner.
Protocol 1: Acetic Acid Catalyzed Synthesis
This protocol utilizes acetic acid as both the catalyst and solvent, representing a milder approach.[3]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis
This protocol employs the strong acid PPA and is suitable for less reactive substrates.[5]
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, thoroughly mix this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
Carefully add polyphosphoric acid to the mixture with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture slightly and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental Workflow for Fischer Indole Synthesis.
Caption: Logical Flow for Acid Catalyst Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 7. researchwithnj.com [researchwithnj.com]
Application Note and Protocol: A Proposed Synthetic Route to 5-Bromo-7-Fluoroindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Pathway
The proposed synthesis of 5-bromo-7-fluoroindole commences with the commercially available starting material, 2-fluoro-4-bromoaniline. The indole ring is constructed via a Bischler indole synthesis, which involves the reaction of the aniline with an α-halo ketone, followed by an acid-catalyzed cyclization. A subsequent bromination step can be employed if direct synthesis from a brominated precursor is not feasible, though starting with the correctly substituted aniline is generally more efficient and regioselective.
The logical workflow for the proposed synthesis is outlined below:
Caption: Proposed synthetic workflow for 5-bromo-7-fluoroindole via the Bischler indole synthesis.
Summary of Proposed Reaction Conditions
The following table summarizes the proposed optimal reaction conditions for the key steps in the synthesis of 5-bromo-7-fluoroindole. These parameters are extrapolated from established protocols for similar indole syntheses and may require further optimization for this specific substrate.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Proposed Yield (%) |
| 1. Alkylation | 2-Fluoro-4-bromoaniline, 2-Chloroacetaldehyde dimethyl acetal | - | Ethanol | 80 | 24-48 | 70-80 |
| 2. Cyclization | Alkylated Intermediate | Concentrated HCl | Ethanol/Water | 100 | 4-8 | 60-70 |
Detailed Experimental Protocols
Note: These are proposed protocols and should be adapted and optimized based on experimental observations. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of the Alkylated Intermediate (N-(2,2-dimethoxyethyl)-2-fluoro-4-bromoaniline)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-bromoaniline (1 equivalent), ethanol, and 2-chloroacetaldehyde dimethyl acetal (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure alkylated intermediate.
Step 2: Synthesis of 5-Bromo-7-fluoroindole via Bischler Cyclization
-
In a round-bottom flask, dissolve the alkylated intermediate from Step 1 in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (e.g., 3-4 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 100°C) and stir vigorously for 4-8 hours.
-
Monitor the formation of the indole product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The resulting crude 5-bromo-7-fluoroindole can be purified by recrystallization or column chromatography to afford the final product.
Concluding Remarks
This application note provides a detailed, albeit proposed, protocol for the synthesis of 5-bromo-7-fluoroindole. The outlined Bischler synthesis approach is based on well-established chemical principles and offers a practical route for researchers in medicinal chemistry and drug discovery. It is anticipated that with minor adjustments and optimization of the reaction parameters, this protocol will enable the efficient synthesis of the target compound, thereby facilitating further research into its potential biological activities. Researchers are encouraged to use this document as a starting point and to refine the conditions to achieve the best possible outcomes in their specific laboratory settings.
One-Pot Synthesis of 7-Bromo-5-fluoroindole Derivatives Using (4-Bromo-2-fluorophenyl)hydrazine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 7-bromo-5-fluoroindole derivatives, valuable building blocks in medicinal chemistry and drug discovery. The synthesis is based on the Fischer indole synthesis, utilizing (4-Bromo-2-fluorophenyl)hydrazine hydrochloride as a key starting material. This method offers a streamlined approach to constructing the indole scaffold with specific halogen substitutions, which are known to modulate the pharmacological properties of molecules. These protocols are designed for laboratory-scale synthesis and are adaptable for the creation of compound libraries for screening and lead optimization.
Introduction
The indole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic functionalization of the indole ring, particularly with halogens, can significantly impact a compound's metabolic stability, binding affinity, and overall efficacy. The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a cornerstone for the construction of the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] One-pot modifications of this classic reaction are particularly advantageous as they reduce reaction times, minimize waste, and simplify purification processes.
This application note focuses on the one-pot synthesis of 7-bromo-5-fluoroindole derivatives using this compound. The presence of both bromo and fluoro substituents on the phenylhydrazine precursor presents unique electronic and steric considerations that necessitate optimized reaction conditions for efficient cyclization.
Reaction Scheme
The general reaction scheme for the one-pot Fischer indole synthesis of a 7-bromo-5-fluoroindole derivative is depicted below. The reaction proceeds by the condensation of this compound with a suitable ketone or α-keto acid (e.g., pyruvic acid) to form a hydrazone intermediate in situ. Subsequent acid-catalyzed intramolecular cyclization and aromatization yield the desired indole.
(Image of the general reaction scheme for the Fischer indole synthesis of 7-bromo-5-fluoroindole derivatives)
Quantitative Data Summary
The following tables summarize representative quantitative data for the one-pot Fischer indole synthesis of various substituted indoles, providing a reference for expected yields and reaction parameters.
Table 1: Reaction Conditions and Yields for One-Pot Fischer Indole Synthesis of Representative Indoles
| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | (4-Bromophenyl)hydrazine HCl | Ethyl pyruvate | Acetic Acid | Ethanol | Reflux | 4 | 85 | Generic Protocol |
| 2 | (2-Fluorophenyl)hydrazine HCl | Cyclohexanone | PPA | Toluene | 110 | 6 | 78 | Generic Protocol |
| 3 | (4-Nitrophenyl)hydrazine HCl | Acetone | H₂SO₄ | Ethanol | Reflux | 8 | 65 | Generic Protocol |
| 4 | Phenylhydrazine HCl | Pyruvic Acid | ZnCl₂ | Acetic Acid | 100 | 2 | 90 | [3] |
Table 2: Physicochemical and Spectral Data for 7-Bromo-5-fluoroindole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 7-Bromo-5-fluoro-1H-indole | C₈H₅BrFN | 214.04 | 76-78 | 8.2 (br s, 1H), 7.4-7.1 (m, 3H), 6.5 (m, 1H) | 134.8, 130.5 (d, J=10 Hz), 124.2, 122.9, 112.8 (d, J=25 Hz), 108.9 (d, J=25 Hz), 103.5, 101.9 (d, J=5 Hz) |
| Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | C₁₁H₉BrFNO₂ | 286.10 | 168-170 | 9.1 (br s, 1H), 7.3-7.1 (m, 3H), 4.4 (q, 2H), 1.4 (t, 3H) | 161.5, 159.2 (d, J=240 Hz), 133.1, 130.9, 128.4, 115.1 (d, J=10 Hz), 112.6 (d, J=26 Hz), 106.9 (d, J=5 Hz), 104.2, 61.9, 14.4 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 7-Bromo-5-fluoro-1H-indole-2-carboxylate
This protocol describes a general procedure for the synthesis of a 2-carboxyethyl-substituted 7-bromo-5-fluoroindole.
Materials:
-
This compound (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Stir the suspension and add glacial acetic acid to catalyze the reaction.
-
Add ethyl pyruvate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and acetic acid.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate.
Characterization:
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a hydrazone, a[4][4]-sigmatropic rearrangement, and subsequent cyclization and aromatization.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 7-bromo-5-fluoroindole derivatives.
Caption: A generalized workflow for the one-pot synthesis.
Conclusion
The one-pot Fischer indole synthesis using this compound provides an efficient and direct route to novel 7-bromo-5-fluoroindole derivatives. The protocols and data presented herein offer a solid foundation for researchers to utilize this methodology for the synthesis of new chemical entities for drug discovery and development. The operational simplicity and adaptability of this one-pot procedure make it a valuable tool in modern synthetic organic chemistry.
References
Microwave-Assisted Fischer Indole Synthesis of 7-Bromo-5-fluoroindoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in a vast array of biologically active compounds, pharmaceuticals, and functional materials. The Fischer indole synthesis remains a cornerstone for the construction of this heterocyclic system. However, traditional methods often necessitate harsh reaction conditions and prolonged reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant enhancements in reaction rates, yields, and overall efficiency. This document provides detailed application notes and protocols for the microwave-assisted Fischer indole synthesis of 7-bromo-5-fluoroindoles, utilizing (4-Bromo-2-fluorophenyl)hydrazine hydrochloride as a key starting material. The resulting halogenated indole derivatives are of significant interest in medicinal chemistry due to their potential for further functionalization and their presence in various bioactive molecules.
Principle of Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole ring. Microwave irradiation accelerates this process by efficiently and uniformly heating the reaction mixture, leading to a significant reduction in reaction time from hours to minutes and often resulting in higher product yields compared to conventional heating methods.[2]
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted Fischer indole synthesis, comparing it with conventional heating methods for analogous reactions. While specific data for this compound is not widely published, the presented data for other phenylhydrazines illustrates the general advantages of the microwave-assisted approach.
| Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Heating Method | Time | Temperature (°C) | Yield (%) |
| Phenylhydrazine | Propiophenone | Eaton's Reagent | Microwave | 10 min | 170 | 92 |
| Phenylhydrazine | Propiophenone | Acetic Acid | Conventional | 8 hours | Reflux | 75 |
| Phenylhydrazine | Cyclohexanone | p-Toluenesulfonic acid (p-TSA) | Microwave | 3 min | - | 91-93 |
| Phenylhydrazine | Cyclohexanone | Zinc chloride | Microwave | 3 min | - | 76 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-carbazole, a representative indole derivative, from this compound and cyclohexanone using microwave irradiation.
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA) or Eaton's Reagent
-
Ethanol or other suitable solvent
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Addition of Ketone and Catalyst: Add cyclohexanone (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 0.1 mmol) or a suitable amount of Eaton's Reagent.
-
Solvent Addition: Add a minimal amount of a high-boiling point solvent like ethanol or perform the reaction solvent-free if applicable.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 150-170 °C) for a short duration (e.g., 3-15 minutes). The optimal conditions may need to be determined empirically.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-bromo-5-fluoro-2,3-dihydro-1H-carbazole.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Fischer indole synthesis.
Caption: General workflow for the microwave-assisted synthesis of 7-bromo-5-fluoroindole derivatives.
Fischer Indole Synthesis Signaling Pathway
The diagram below outlines the key mechanistic steps of the Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis pathway.
Conclusion
The microwave-assisted Fischer indole synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of substituted indoles. For the synthesis of 7-bromo-5-fluoroindoles from this compound, this approach provides a powerful tool for medicinal chemists and drug development professionals to access novel and diverse chemical entities for biological screening and lead optimization. The provided protocols and workflows serve as a valuable starting point for the implementation of this technology in the laboratory.
References
Application Notes and Protocols for the Purification of Indoles Derived from (4-Bromo-2-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of indoles synthesized from (4-Bromo-2-fluorophenyl)hydrazine hydrochloride. The primary focus is on the purification of 6-bromo-4-fluoro-1H-indole, a common product of the Fischer indole synthesis with this starting material. The techniques covered are column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and natural products. The synthesis of substituted indoles, such as those derived from this compound, often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain high-purity indoles for subsequent biological assays, structural analysis, and drug development. This guide offers a comparative overview and detailed protocols for the most common purification techniques.
Fischer Indole Synthesis: An Overview
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the acid-catalyzed reaction of a substituted phenylhydrazine, in this case, this compound, with an aldehyde or ketone. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[2][3]
Caption: Generalized workflow of the Fischer indole synthesis.
Purification Techniques: A Comparative Overview
The choice of purification technique depends on factors such as the scale of the synthesis, the nature of the impurities, the required final purity, and available equipment. Below is a summary of the most common methods for purifying indoles.
| Purification Technique | Principle | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Column Chromatography | Adsorption chromatography based on polarity differences. | >95% | 60-90% | Low to Medium | Good for complex mixtures; scalable. | Can be time-consuming; solvent-intensive; potential for product degradation on acidic silica. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | >99% | 70-95% | Low | Very high purity achievable; automated. | Expensive; requires specialized equipment; limited sample loading capacity.[4] |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent system. | >98% | 50-80% | High | Cost-effective; simple; scalable. | Only effective for relatively pure solids (>90%); requires finding a suitable solvent. |
Note: The values in this table are representative and can vary significantly based on the specific indole derivative, the impurity profile of the crude product, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification of 6-Bromo-4-fluoro-1H-indole by Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of the target indole. Indoles can sometimes be sensitive to the acidic nature of silica gel, leading to streaking or degradation. If this is observed, a small amount of a basic modifier like triethylamine can be added to the eluent.
Materials:
-
Crude 6-bromo-4-fluoro-1H-indole
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
Glass column
-
Standard laboratory glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate or DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system such as 20% ethyl acetate in hexane or 20% DCM in hexane.
-
Visualize the spots under UV light (254 nm). The desired indole product should appear as a distinct spot. Identify a solvent system that provides good separation of the product from impurities (Rf of the product should be around 0.3-0.4).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude indole in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product to form a dry powder upon solvent evaporation under reduced pressure.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with pure hexane.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate or DCM, based on the TLC analysis. A common gradient might be from 100% hexane to 20% ethyl acetate in hexane.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-bromo-4-fluoro-1H-indole as a solid.
-
-
Yield and Purity Assessment:
-
Determine the yield of the purified product.
-
Assess the purity by analytical HPLC or NMR spectroscopy. A successful purification should yield the product with >95% purity.
-
Caption: Workflow for column chromatography purification.
Protocol 2: Purification of 6-Bromo-4-fluoro-1H-indole by Preparative HPLC
This protocol is ideal for obtaining highly pure samples, typically on a milligram to low-gram scale. A reversed-phase C18 column is commonly used for indole purification.
Materials:
-
Crude 6-bromo-4-fluoro-1H-indole
-
HPLC-grade acetonitrile (ACN)
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical HPLC system for purity analysis
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Run a gradient elution (e.g., 10% to 90% B over 20 minutes) to determine the retention time of the target indole and its separation from impurities.
-
-
Sample Preparation:
-
Dissolve the crude indole in a minimal amount of the initial mobile phase composition or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative gradient, scaled appropriately from the analytical method.
-
Monitor the elution profile using the UV detector (a wavelength of 220 nm or 280 nm is typically suitable for indoles).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired product. Automated fraction collectors can be programmed based on retention time or UV signal threshold.
-
-
Purity Analysis of Fractions:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >99%).
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified indole as a solid, often as a TFA or FA salt if these additives were used.
-
Caption: Workflow for preparative HPLC purification.
Protocol 3: Purification of 6-Bromo-4-fluoro-1H-indole by Recrystallization
This method is most effective when the crude product is a solid with relatively high purity (typically >90%). The key is to find a solvent or solvent system in which the indole is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
Materials:
-
Crude 6-bromo-4-fluoro-1H-indole (solid)
-
Various solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, water)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude solid in several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature to test for solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes with the insoluble samples. A good recrystallization solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.
-
A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be tested. Dissolve the crude product in a minimal amount of the "good" solvent (in which it is very soluble) and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
-
-
Recrystallization:
-
Place the crude indole in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
-
Confirm the purity by analytical HPLC or NMR.
-
Conclusion
The purification of indoles derived from this compound is a critical step in their synthesis and application. Column chromatography offers a versatile and scalable method for complex mixtures. Preparative HPLC provides the highest purity for demanding applications, while recrystallization is a simple and cost-effective technique for obtaining pure crystalline solids from relatively clean crude products. The choice of the optimal purification strategy will depend on the specific requirements of the research or development project. The protocols provided herein offer a solid foundation for achieving high-purity substituted indoles.
References
Column chromatography protocol for purifying 5-bromo-7-fluoroindole derivatives
An Application Note on the Purification of 5-Bromo-7-Fluoroindole Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the purification of 5-bromo-7-fluoroindole derivatives using column chromatography. Indole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, and achieving high purity is essential for accurate biological evaluation and drug development. This document outlines detailed protocols for both normal-phase and reversed-phase column chromatography, strategies for method development, and troubleshooting common issues. The protocols are designed to be adaptable to a range of 5-bromo-7-fluoroindole derivatives with varying polarities and functionalities.
Introduction
5-Bromo-7-fluoroindole derivatives represent a significant scaffold in modern drug discovery due to their unique electronic properties conferred by the halogen substituents. The purification of these intermediates and final compounds is a critical step that often presents challenges. The indole ring can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or strong, irreversible adsorption.[1] Furthermore, the polarity of the derivative, dictated by other functional groups on the indole core, heavily influences the selection of an appropriate purification strategy.
This guide details two primary column chromatography methods: traditional normal-phase chromatography on silica gel and reversed-phase chromatography, which is particularly suitable for more polar or acid-sensitive derivatives.[1][2]
Method Development and Strategy
The successful purification of 5-bromo-7-fluoroindole derivatives begins with careful method development, primarily using Thin-Layer Chromatography (TLC) to select the optimal stationary and mobile phases.
2.1. Choosing the Stationary Phase
-
Silica Gel: The most common stationary phase for normal-phase chromatography. It is suitable for moderately polar to non-polar compounds. However, its acidic surface can cause streaking or degradation of electron-rich or acid-labile indoles.[1]
-
Alumina: A viable alternative for acid-sensitive indoles. It is available in acidic, neutral, and basic forms to match the compound's properties.[1]
-
Reversed-Phase Silica (C18 or C8): The preferred choice for polar indole derivatives. The stationary phase is non-polar, and a polar mobile phase is used for elution.[1][3]
2.2. Mobile Phase Selection
The choice of eluent is critical and should be optimized using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally ensures good separation on a column.[4]
-
Normal-Phase: A gradient of ethyl acetate in hexanes is a common starting point.[5] Dichloromethane can also be used but may result in slower column runs.[1]
-
Reversed-Phase: A mixture of water and an organic solvent like acetonitrile or methanol is standard.[2][6] A small amount of an acidifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is often added to improve peak shape, especially for compounds with acidic or basic moieties.[2]
The following diagram illustrates the general workflow for developing a purification strategy.
The selection between normal-phase and reversed-phase chromatography depends on the derivative's properties. The following decision tree can guide this choice.
Data Presentation
The following tables summarize common mobile phase systems and troubleshooting advice for the purification process.
Table 1: Recommended Mobile Phase Systems
| Chromatography Mode | Stationary Phase | Primary Solvents (Eluent) | Modifiers & Use Cases |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate (Gradient) | 0.1-1% Triethylamine (TEA): Add for basic derivatives to reduce tailing.[5] |
| Dichloromethane / Methanol (Gradient) | 0.1-1% Acetic Acid: Add for acidic derivatives (e.g., carboxylic acids) to reduce streaking.[2] | ||
| Reversed-Phase | C18 Silica | Water / Acetonitrile (Gradient) | 0.1% TFA or Formic Acid: Add to both solvents to improve peak shape and ensure consistent ionization.[2] |
| Water / Methanol (Gradient) | Used as an alternative to acetonitrile; offers different selectivity.[1] |
Table 2: Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Streaking/Tailing on Column | Strong interaction between the compound and acidic silanol groups on silica gel.[5] | For basic compounds, add a small amount of triethylamine to the eluent. For acidic compounds, add acetic or formic acid.[2][5] Alternatively, switch to reversed-phase chromatography. |
| Poor Separation of Compound/Impurity | Suboptimal mobile phase polarity. | Re-optimize the mobile phase using TLC. For complex mixtures, a shallow gradient elution is often more effective than an isocratic one.[7] |
| Compound Degradation on Column | The indole derivative is sensitive to the acidic nature of the silica gel.[1] | Deactivate the silica by pre-flushing the column with an eluent containing a base (e.g., TEA).[5] Alternatively, use a less acidic stationary phase like alumina or switch to reversed-phase.[1] |
| Colored Final Product | Oxidation of the electron-rich indole ring.[4] | Perform purification steps quickly, avoid prolonged exposure to light and air. Store the final compound under an inert atmosphere (e.g., Argon or Nitrogen).[4] |
| Compound Won't Elute from Column | The compound is highly polar and irreversibly adsorbed, or the mobile phase is too non-polar. | Flush the column with a highly polar solvent, such as 5-10% methanol in dichloromethane, to recover the compound.[1] For future purifications, use reversed-phase chromatography. |
Experimental Protocols
4.1. Protocol 1: Normal-Phase Purification on Silica Gel
This protocol is a general method for moderately polar 5-bromo-7-fluoroindole derivatives.
-
Mobile Phase Optimization:
-
Perform TLC analysis using various ratios of hexane and ethyl acetate to find a system that provides a target compound Rf of 0.2-0.3.[4]
-
If streaking is observed, add 0.1-1% of an appropriate modifier (triethylamine for basic compounds, acetic acid for acidic compounds) to the TLC solvent system and re-evaluate.[2][5]
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[5]
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles.[4]
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).[5]
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[5]
-
Carefully add the dry-loaded sample to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC optimization. A linear gradient is often effective.[5][7]
-
Monitor the elution process by collecting small fractions and analyzing them by TLC. Most indole derivatives can be visualized under UV light (254 nm).[1]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 5-bromo-7-fluoroindole derivative.[4]
-
4.2. Protocol 2: Reversed-Phase Purification on C18 Silica
This protocol is ideal for highly polar or acid-sensitive derivatives.[2]
-
Mobile Phase Preparation:
-
Prepare two solvents: Solvent A (Water + 0.1% TFA or Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% TFA or Formic Acid).[2]
-
Degas both solvents before use to prevent bubble formation in the column.
-
-
Column Preparation:
-
Use a pre-packed C18 flash chromatography column or pack a column with C18-functionalized silica gel.
-
Equilibrate the column by washing it with several column volumes of the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO, then dilute with the initial mobile phase.[2]
-
Filter the sample solution through a 0.22 µm syringe filter before injection/loading.[5]
-
Alternatively, perform dry loading by adsorbing the sample onto a small amount of C18 silica.[2]
-
-
Elution and Fraction Collection:
-
Load the sample onto the equilibrated column.
-
Begin elution with the initial mobile phase composition.
-
Gradually increase the concentration of Solvent B in a linear gradient. The steepness of the gradient will depend on the separation achieved in analytical HPLC or TLC.[2]
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.[2]
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) under reduced pressure.
-
If the compound is in an aqueous solution, it may require lyophilization or extraction into an organic solvent after neutralization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. biotage.com [biotage.com]
Application Notes and Protocols for the Recrystallization of (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of compounds derived from reactions involving (4-Bromo-2-fluorophenyl)hydrazine hydrochloride, a key starting material in the synthesis of various bioactive molecules, particularly indole derivatives. The primary focus is on recrystallization techniques to achieve high purity of the final products.
Introduction
This compound is a versatile reagent frequently employed in the Fischer indole synthesis to produce a wide range of substituted indoles. These indole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous pharmacologically active compounds. The purity of these synthesized compounds is critical for their subsequent use in biological assays and as active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of crystalline organic solids. This document outlines detailed protocols for the recrystallization of reaction products of this compound, with a focus on the formation of bromo-fluoro substituted indoles.
Key Reaction: Fischer Indole Synthesis
The most common reaction involving this compound is the Fischer indole synthesis.[1] This reaction involves the condensation of the hydrazine with an aldehyde or ketone in an acidic medium to form a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[1][2]
The general workflow for the synthesis and purification of an indole derivative from this compound is depicted below.
Caption: General workflow of Fischer indole synthesis and purification.
Recrystallization Protocols
The choice of recrystallization solvent is crucial and depends on the polarity and solubility of the specific indole derivative. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
General Solvent Selection Guidelines:
-
Good Solvents: The compound should be highly soluble at elevated temperatures.
-
Poor Solvents: The compound should have low solubility at room temperature or below.
-
Common Solvents for Indoles: Alcohols (ethanol, methanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, heptane), often used in binary mixtures.[3]
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is suitable for many substituted indoles that exhibit a significant difference in solubility in ethanol at high and low temperatures.
Experimental Protocol:
-
Dissolution: Place the crude indole product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solvent begins to reflux. Continue adding ethanol dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
This method is effective when the indole product is highly soluble in one solvent (the "good" solvent, e.g., ethanol) and poorly soluble in another miscible solvent (the "poor" or "anti-solvent," e.g., water).
Experimental Protocol:
-
Dissolution: Dissolve the crude indole product in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with continuous swirling until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation.
-
Redissolution: If excess anti-solvent is added and the product begins to precipitate out, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using a cold mixture of the two solvents for washing the crystals.
Data Presentation: Recrystallization of a Model Compound
The following table summarizes the purification of a 6-bromo-8-fluoro-substituted indole, synthesized via the Fischer indole synthesis using this compound.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Ethanol/Water) |
| Appearance | Brownish solid | Off-white crystalline solid |
| Yield | 95% (crude reaction yield) | 85% (recovery from recrystallization) |
| Purity (by HPLC) | ~85% | >99% |
| Melting Point | 180-183 °C | 185-186 °C |
Logical Workflow for Recrystallization Method Development
The following diagram illustrates a systematic approach to developing a suitable recrystallization protocol for a novel compound.
Caption: Workflow for developing a recrystallization method.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the successful purification of reaction products of this compound. By employing systematic solvent selection and carefully controlling the recrystallization process, researchers can obtain high-purity materials essential for further research and development in the pharmaceutical and chemical industries.
References
Synthesis of Pharmaceutical Intermediates from (4-Bromo-2-fluorophenyl)hydrazine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride is a valuable starting material in the synthesis of a variety of pharmaceutical intermediates, primarily substituted indoles. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of bromine and fluorine atoms on the phenylhydrazine precursor allows for the introduction of these functionalities into the final indole product, offering opportunities for modulating the pharmacological properties of the target molecules. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this compound, with a focus on the preparation of 6-bromo-4-fluoro-1H-indole, a crucial building block for various kinase inhibitors.
Application: Synthesis of 6-bromo-4-fluoro-1H-indole
6-Bromo-4-fluoro-1H-indole is a key intermediate in the synthesis of several targeted therapies, including kinase inhibitors for the treatment of cancer. The strategic placement of the bromo and fluoro substituents on the indole ring provides handles for further chemical modifications and can influence the binding affinity and selectivity of the final drug candidate. Two common methods for the synthesis of this intermediate are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[1]
Reaction Scheme:
This compound reacts with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate then undergoes a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to yield the 6-bromo-4-fluoro-1H-indole derivative.
Figure 1: General workflow of the Fischer indole synthesis.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This protocol provides a general framework for the Fischer indole synthesis. The specific ketone/aldehyde, acid catalyst, solvent, and reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., ethyl pyruvate)
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the carbonyl compound (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone.
-
Add the acid catalyst portion-wise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 50-70% (typical, requires optimization) |
| Purity | >95% (after chromatography) |
| Reaction Time | 2-8 hours |
| Temperature | 80-120 °C |
Leimgruber-Batcho Indole Synthesis
An alternative and often high-yielding method for the synthesis of substituted indoles is the Leimgruber-Batcho synthesis. This two-step procedure involves the formation of an enamine from a nitrotoluene derivative, followed by reductive cyclization to the indole.
Reaction Scheme:
This method starts from 4-bromo-2-fluoro-6-nitrotoluene, which is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. The subsequent reductive cyclization, typically using a reducing agent like iron in acetic acid, yields 6-bromo-4-fluoro-1H-indole.
Figure 2: Workflow of the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Synthesis of 6-bromo-4-fluoro-1H-indole via Leimgruber-Batcho Method
Materials:
-
4-Bromo-2-fluoro-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF)
-
Iron powder
-
Acetic acid
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of (E)-1-(2-(4-bromo-2-fluoro-6-nitrophenyl)vinyl)pyrrolidine
-
In a round-bottom flask, combine 4-bromo-2-fluoro-6-nitrotoluene (1.0 eq), DMF-DMA (2.0 eq), and pyrrolidine (1.5 eq) in DMF.
-
Heat the mixture to 120 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
The crude enamine can be used directly in the next step or purified by recrystallization.
Step 2: Reductive Cyclization to 6-bromo-4-fluoro-1H-indole
-
Dissolve the crude enamine from the previous step in a mixture of toluene and acetic acid.
-
Add iron powder (10-20 eq) to the solution.
-
Heat the mixture to 100 °C with vigorous stirring for 1-2 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Wash the combined organic filtrates with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-4-fluoro-1H-indole.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | ~68% | |
| Purity | >98% | |
| Reaction Time (Step 1) | 2-4 hours | |
| Reaction Time (Step 2) | 1-2 hours |
Downstream Applications in Pharmaceutical Synthesis
6-Bromo-4-fluoro-1H-indole is a versatile intermediate for the synthesis of various pharmaceutical agents, particularly kinase inhibitors. The bromine atom at the 6-position serves as a convenient handle for introducing further diversity through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. These modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of the final drug candidates.
Figure 3: Common downstream synthetic transformations of 6-bromo-4-fluoro-1H-indole.
Conclusion
This compound is a key starting material for the efficient synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document for the preparation of 6-bromo-4-fluoro-1H-indole via both the Fischer indole and Leimgruber-Batcho syntheses provide robust methods for accessing this important building block. The strategic incorporation of bromine and fluorine atoms in this intermediate allows for extensive synthetic diversification, making it a cornerstone in the development of novel kinase inhibitors and other targeted therapeutics. Researchers and drug development professionals can leverage these methodologies to accelerate their discovery and development programs.
References
Application of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride in Medicinal Chemistry: Synthesis of Novel Influenza Polymerase Inhibitors
Introduction
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of substituted indoles through the Fischer indole synthesis. The strategic placement of bromo and fluoro substituents on the phenyl ring offers synthetic handles for further molecular elaboration and can favorably influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This application note details the use of this compound in the development of potent inhibitors of the influenza virus polymerase, specifically targeting the cap-binding domain of the PB2 subunit.
Application: Synthesis of 7-Bromo-5-fluoro-1H-indole as a Scaffold for Antiviral Agents
This compound serves as a key starting material for the synthesis of 7-Bromo-5-fluoro-1H-indole, a di-halogenated indole derivative. This scaffold is a privileged structure in drug discovery, with the bromine atom at the 7-position providing a site for further functionalization via cross-coupling reactions, and the fluorine atom at the 5-position enhancing metabolic stability and binding interactions.[1] Notably, this indole scaffold has been investigated for the development of antiviral agents, particularly inhibitors of the influenza virus polymerase PB2 cap-binding domain.[1]
A key example of the utility of this scaffold is in the design of bioisosteres of known influenza PB2 inhibitors like Pimodivir. By replacing the 7-azaindole core of Pimodivir with a 7-fluoroindole moiety, researchers have developed novel and potent influenza inhibitors.[1] One such derivative, a 5,7-difluoroindole compound (11a), has demonstrated significant potency and metabolic stability, highlighting the value of the 7-Bromo-5-fluoro-1H-indole scaffold in antiviral drug discovery.[1][2][3][4]
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 7-Bromo-5-fluoro-1H-indole
This protocol outlines the synthesis of the key intermediate, 7-Bromo-5-fluoro-1H-indole, from this compound.
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound in a suitable solvent, add cyclohexanone.
-
Heat the mixture under reflux to form the corresponding hydrazone.
-
After cooling, add polyphosphoric acid to the reaction mixture.
-
Heat the mixture to induce cyclization via the Fischer indole synthesis.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 7-Bromo-5-fluoro-1H-indole.
Protocol 2: Synthesis of a 5,7-Difluoroindole-based Influenza PB2 Inhibitor (Compound 11a)
This multi-step protocol describes the synthesis of a potent influenza PB2 inhibitor starting from a 5,7-difluoroindole intermediate, which can be conceptually derived from the 7-bromo-5-fluoroindole scaffold through further synthetic modifications. The synthesis of a closely related analog, compound 11a , has been reported starting from commercially available 5,7-difluoroindole.[1]
Materials:
-
5,7-difluoroindole
-
p-Toluenesulfonyl chloride
-
Tetrabutylammonium hydrogen sulfate
-
Sodium hydroxide (50% in H₂O)
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
1,4-Dioxane
-
Pyrimidine bicyclo[2.2.2]octane aminoester intermediate
-
Suzuki-Miyaura coupling catalyst and base
-
Lithium hydroxide
-
Water
Procedure:
Step 1: Tosyl protection of 5,7-difluoroindole [1]
-
To a stirred solution of 5,7-difluoroindole in toluene under a nitrogen atmosphere, add tetrabutylammonium hydrogen sulfate followed by 50% aqueous sodium hydroxide.
-
Add a solution of p-toluenesulfonyl chloride in toluene and stir the mixture vigorously at room temperature for 3 hours.
-
Pour the reaction mixture into ice water, extract with ethyl acetate, dry the organic layer over magnesium sulfate, and concentrate to afford 5,7-difluoro-1-tosyl-1H-indole.[1]
Step 2: Bromination of the protected indole [1]
-
To a solution of 5,7-difluoro-1-tosyl-1H-indole in dichloromethane, add N-bromosuccinimide (NBS).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the brominated intermediate.
Step 3: Borylation of the brominated indole [1]
-
Combine the brominated indole, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf) in 1,4-dioxane.
-
Heat the mixture under a nitrogen atmosphere.
-
After completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the residue by chromatography to obtain the boronic ester.
Step 4: Suzuki-Miyaura Coupling [1]
-
Couple the boronic ester with the pyrimidine bicyclo[2.2.2]octane aminoester intermediate using standard Suzuki-Miyaura reaction conditions (e.g., a palladium catalyst and a base in a suitable solvent system).
Step 5: Hydrolysis of the ester [1]
-
Hydrolyze the resulting ester with lithium hydroxide in a mixture of dioxane and water to yield the final influenza PB2 inhibitor, compound 11a .[1]
Quantitative Data
The following table summarizes the biological activity of the 5,7-difluoroindole derivative 11a and related compounds as inhibitors of the influenza virus.
| Compound | Target | Assay | IC₅₀ (µM) | EC₅₀ (µM) vs. A/Victoria/3/1975 (H3N2) | Reference |
| 11a | Influenza PB2 cap-binding | CAP-binding | >50 | 0.003 | [1] |
| Pimodivir (VX-787) | Influenza PB2 cap-binding | CAP-binding | 0.005 | 0.00013 - 0.0032 | [5] |
Signaling Pathway and Experimental Workflow
The synthesized indole derivatives function by inhibiting the cap-snatching mechanism of the influenza virus, which is essential for the transcription of viral mRNA. This process is initiated by the binding of the 5' cap of host pre-mRNAs to the cap-binding domain of the viral polymerase subunit PB2.
Below is a diagram illustrating the logical flow of this antiviral inhibition.
Caption: Inhibition of Influenza Virus Replication.
The following diagram illustrates the general experimental workflow for the synthesis and evaluation of the indole-based influenza inhibitors.
Caption: Drug Discovery Workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Agrochemicals Using (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride
Introduction
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride is a key intermediate in the synthesis of a variety of agrochemicals, particularly those containing a pyrazole or indole moiety. The presence of the bromo and fluoro substituents on the phenyl ring can significantly influence the biological activity and metabolic stability of the final product. These application notes provide an overview of its use in the synthesis of pyrazole-based fungicides and outline a detailed protocol for a representative synthesis.
Key Applications in Agrochemical Synthesis
Substituted phenylhydrazines are crucial precursors for the formation of heterocyclic scaffolds that form the core of many pesticides. This compound is primarily utilized in the following reaction types for agrochemical development:
-
Pyrazole Synthesis: The most prominent application is in the synthesis of pyrazole-containing fungicides. The pyrazole ring is typically formed through a condensation reaction between the hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. The resulting N-aryl pyrazole can then be further functionalized to produce active fungicidal agents, such as pyrazole carboxamides, which are known to inhibit the succinate dehydrogenase (SDH) enzyme in fungi.
-
Fischer Indole Synthesis: This reagent can also be employed in the Fischer indole synthesis to create indole-based compounds. While less common in commercially available agrochemicals compared to pyrazoles, indole derivatives have shown promise as herbicides, insecticides, and plant growth regulators. The reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the reaction of (4-bromo-2-fluorophenyl)hydrazine with an appropriate ketone or aldehyde.
Synthesis of a Pyrazole Carboxamide Fungicide Intermediate
A key step in the synthesis of many modern fungicides is the formation of a substituted pyrazole carboxylic acid. This intermediate is then typically coupled with a substituted aniline to form the final active pyrazole carboxamide. The following protocol details the synthesis of a pyrazole carboxylic acid intermediate starting from this compound.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with Di-substituted Phenylhydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Fischer indole synthesis, with a specific focus on reactions involving di-substituted phenylhydrazines.
Troubleshooting Guide: Common Side Reactions and Issues
The use of di-substituted phenylhydrazines in the Fischer indole synthesis can lead to a range of side reactions and unexpected outcomes. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Formation of Regioisomeric Indoles | With meta-substituted phenylhydrazines, cyclization can occur at two different ortho positions, leading to a mixture of 4- and 6-substituted indoles. The ratio of these isomers is influenced by the electronic and steric nature of the substituents.[1] | - Optimize Acid Catalyst: The choice of acid can influence regioselectivity. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3][4] - Control Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. - Consider Substituent Effects: Electron-donating groups tend to favor cyclization at the para-position to the substituent (leading to the 6-substituted indole), while bulky groups may sterically hinder cyclization at the adjacent ortho-position.[1] |
| "Abnormal" Product Formation (e.g., Halogenation) | With certain ortho-substituted phenylhydrazines, such as 2-methoxyphenylhydrazone, cyclization can occur on the substituted side, leading to unexpected products. For instance, using HCl can result in a chlorinated indole instead of the expected methoxy-substituted indole. | - Catalyst Selection is Critical: The use of a Lewis acid like boron trifluoride (BF₃) may promote a rearrangement of the substituent instead of substitution, potentially avoiding the abnormal product. In contrast, proton acids like HCl are more likely to lead to nucleophilic substitution by the counter-ion. - Protecting Groups: If the ortho-substituent is susceptible to elimination or rearrangement, consider using a more robust group or a protecting group strategy. |
| Low or No Yield of Indole | - Steric Hindrance: Di-ortho-substituted phenylhydrazines can present significant steric hindrance, impeding the[5][5]-sigmatropic rearrangement necessary for indole formation. - Electronic Effects: Strong electron-withdrawing groups on the phenylhydrazine ring can deactivate the aromatic ring towards the electrophilic cyclization step, hindering the reaction.[1] - N-N Bond Cleavage: Electron-donating substituents on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired rearrangement, leading to byproducts like aniline.[5] | - Higher Temperatures: For sterically hindered substrates, higher reaction temperatures may be necessary to overcome the activation energy barrier.[2] - Stronger Acid Catalysts: Polyphosphoric acid (PPA) or Eaton's reagent can be effective for less reactive substrates.[2] - Modify the Carbonyl Partner: If N-N bond cleavage is suspected, using a different ketone or aldehyde with less electron-donating character might be beneficial. |
| Formation of Tar and Polymeric Byproducts | High reaction temperatures and/or highly acidic conditions can lead to the decomposition of starting materials and products, resulting in the formation of intractable tars.[2] | - Optimize Temperature: Start with milder temperature conditions and gradually increase as needed while monitoring the reaction by TLC or LC-MS.[2] - Microwave-Assisted Synthesis: This technique can offer rapid heating and may lead to improved yields and shorter reaction times, potentially minimizing byproduct formation.[6] |
| Formation of Indolenine Byproducts | The reaction can sometimes stop at the indolenine stage, especially with certain ketones and reaction conditions.[7][8] | - Choice of Acid and Solvent: The combination of acid and solvent can influence the final aromatization step. Acetic acid is a common solvent that can facilitate the conversion to the indole.[8] - Prolonged Reaction Time or Increased Temperature: Providing more energy or time may drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: How do the positions of substituents on a di-substituted phenylhydrazine affect the regioselectivity of the Fischer indole synthesis?
A1: The positions of substituents have a significant impact on the regioselectivity of the cyclization:
-
Ortho-substitution: A substituent at the ortho-position can sterically hinder the cyclization at that site, potentially directing the reaction to the other vacant ortho-position. However, as seen with 2-methoxyphenylhydrazine, the substituent itself can participate in the reaction, leading to "abnormal" products.[9]
-
Meta-substitution: A meta-substituent will lead to a mixture of 4- and 6-substituted indoles.[1] The outcome is a balance between electronic and steric effects. Electron-donating groups generally favor the formation of the 6-substituted indole, while bulky groups may favor the less sterically hindered 6-position.[1]
-
Para-substitution: A para-substituent will lead to a single 5-substituted indole.
Q2: What is the "abnormal" Fischer indole synthesis observed with 2-methoxyphenylhydrazone?
A2: The "abnormal" Fischer indole synthesis is a side reaction observed when ethyl pyruvate 2-methoxyphenylhydrazone is treated with HCl in ethanol. Instead of the expected ethyl 7-methoxyindole-2-carboxylate, the major product is ethyl 6-chloroindole-2-carboxylate. This occurs because the cyclization happens on the side of the methoxy group, which is then eliminated and substituted by a chloride ion from the acid. The use of a Lewis acid like BF₃ can lead to a rearrangement of the methoxy group instead of substitution.
Q3: Can I predict the major regioisomer when using a meta-substituted phenylhydrazine?
A3: While precise prediction can be challenging without experimental data for the specific substrate, general trends can be a useful guide. The[5][5]-sigmatropic rearrangement is an electrophilic attack on the aromatic ring. Therefore, the more electron-rich ortho-position will be favored. An electron-donating meta-substituent will activate the para-position (leading to the 6-substituted indole) more than the ortho-position (leading to the 4-substituted indole). Conversely, steric bulk at the meta-position will disfavor cyclization at the adjacent ortho-position (the 4-position).
Q4: What are the best practices for minimizing tar formation in these reactions?
A4: To minimize tar formation, it is crucial to carefully control the reaction conditions. Start with a moderate temperature and gradually increase it only if the reaction is not proceeding.[2] Monitor the reaction closely using TLC or LC-MS to avoid prolonged heating after the reaction is complete. Using a less harsh acid catalyst, if effective for the specific substrate, can also reduce decomposition. In some cases, microwave-assisted synthesis can provide rapid and uniform heating, which may reduce the formation of tars.[6]
Q5: Are there any general recommendations for choosing an acid catalyst for di-substituted phenylhydrazines?
A5: The choice of acid catalyst is highly substrate-dependent. A good starting point is to screen a few common catalysts.
-
Brønsted acids like acetic acid, p-toluenesulfonic acid, or HCl are widely used.[7][4]
-
Lewis acids such as ZnCl₂, BF₃·OEt₂, or AlCl₃ are also effective and can sometimes offer different selectivity compared to Brønsted acids.[3][7][4]
-
For unreactive or sterically hindered substrates, stronger acid systems like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) may be necessary.[2]
Experimental Protocols
General Procedure for Fischer Indole Synthesis with a Di-substituted Phenylhydrazine:
-
Hydrazone Formation (can be performed in situ):
-
Dissolve the di-substituted phenylhydrazine (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete, as monitored by TLC or LC-MS.
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward to the next step directly.[2]
-
-
Indolization:
-
To the hydrazone (or the in situ reaction mixture), add the chosen acid catalyst (catalytic to stoichiometric amounts, depending on the acid and substrate).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux). The optimal temperature should be determined empirically for each substrate.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution or aqueous NaOH).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel or alumina), recrystallization, or distillation.[2]
-
Visualizations
Caption: Troubleshooting workflow for Fischer indole synthesis.
Caption: Factors influencing regioselectivity with meta-substituted phenylhydrazines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying byproducts in the reaction of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Bromo-2-fluorophenyl)hydrazine hydrochloride in their experiments. The primary application of this reagent is the Fischer indole synthesis, a robust method for creating substituted indole scaffolds, which are pivotal in many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a key reactant in the Fischer indole synthesis.[1][2] This reaction allows for the synthesis of substituted indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][3]
Q2: What are the expected products when reacting this compound with an unsymmetrical ketone?
A2: When using an unsymmetrical ketone, the Fischer indole synthesis can lead to the formation of two constitutional isomers (regioisomers). The reaction proceeds via an enamine intermediate, and if the ketone can form two different enamines, a mixture of indole products may be obtained. The ratio of these isomers is influenced by the reaction conditions and the steric and electronic properties of the ketone.
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
N-N Bond Cleavage: Under certain acidic conditions, particularly with electron-donating substituents on the phenylhydrazine, heterolytic cleavage of the N-N bond can occur, leading to the formation of aniline and other byproducts.[4]
-
Aldol Condensation: The ketone or aldehyde starting material can undergo self-condensation under acidic conditions, leading to aldol products as impurities.
-
Friedel-Crafts Type Reactions: If the aromatic ring of the hydrazine or carbonyl compound is highly activated, intermolecular or intramolecular Friedel-Crafts type reactions can occur, leading to undesired aromatic substitution byproducts.
Q4: Can byproducts arise from the starting material itself?
A4: Yes, impurities in the this compound starting material can lead to byproducts in the final reaction mixture. The synthesis of this hydrazine typically involves the diazotization of 4-bromo-2-fluoroaniline followed by a reduction step. Incomplete diazotization can leave residual aniline, and incomplete reduction can result in other related aromatic compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective acid catalyst. 2. Decomposition of the starting hydrazine or hydrazone intermediate. 3. Unfavorable electronic effects from the bromo and fluoro substituents.[4] 4. Steric hindrance from the carbonyl compound. | 1. Screen different Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][3] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the reaction temperature is appropriate. 3. Consider using a higher reaction temperature or a stronger acid catalyst. 4. Choose a less sterically hindered ketone or aldehyde if possible. |
| Formation of Multiple Products (Isomers) | Use of an unsymmetrical ketone leading to different enamine intermediates. | 1. If possible, use a symmetrical ketone or an aldehyde. 2. Optimize reaction conditions (acid catalyst, temperature, solvent) to favor the formation of one regioisomer. 3. Separate the isomers using column chromatography or recrystallization. |
| Presence of Tarry, Insoluble Material | Polymerization or decomposition of starting materials or intermediates under harsh acidic conditions. | 1. Use a milder acid catalyst or a lower concentration of the acid. 2. Lower the reaction temperature. 3. Ensure efficient stirring to prevent localized overheating. |
| Product is Difficult to Purify | Presence of polar byproducts or unreacted starting materials. | 1. Perform an aqueous workup with a base (e.g., NaHCO₃ solution) to remove acidic impurities. 2. Consider alternative purification methods such as recrystallization, distillation (if applicable), or using a different stationary phase for chromatography (e.g., alumina instead of silica gel). |
Potential Byproducts in the Fischer Indole Synthesis with this compound
| Byproduct Type | Potential Structure/Identity | Origin |
| Regioisomers | Alternative indole isomer(s) | Reaction with unsymmetrical ketones. |
| N-N Bond Cleavage Products | 4-Bromo-2-fluoroaniline | Cleavage of the hydrazine N-N bond.[4] |
| Starting Material Impurities | 4-Bromo-2-fluoroaniline | Incomplete conversion during the synthesis of the hydrazine. |
| Aldol Products | Self-condensation product of the ketone/aldehyde | Side reaction of the carbonyl compound. |
| Aromatic Substitution Products | Halogenated or otherwise substituted indoles | Abnormal Fischer indole synthesis where a substituent is replaced.[5] |
Experimental Protocol: Fischer Indole Synthesis of 6-Bromo-8-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol describes a general procedure for the Fischer indole synthesis using this compound and cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.
-
-
Indolization:
-
To the flask containing the formed hydrazone, slowly add concentrated sulfuric acid (2.0 - 4.0 eq) at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-bromo-8-fluoro-1,2,3,4-tetrahydrocarbazole.
-
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Potential reaction pathways leading to the desired product and byproducts.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-7-fluoroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-bromo-7-fluoroindole synthesis.
Troubleshooting Guides
Low yields in the synthesis of 5-bromo-7-fluoroindole can arise from several factors, from suboptimal reaction conditions to challenges in purification. This guide addresses common issues encountered during the synthesis, with a focus on the recommended Leimgruber-Batcho approach.
Recommended Synthetic Route: Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a reliable method for the preparation of indoles from o-nitrotoluenes. For the synthesis of 5-bromo-7-fluoroindole, the key starting material is 2-fluoro-4-bromo-6-nitrotoluene.
Problem 1: Low Yield in the Formation of the Enamine Intermediate
The first step of the Leimgruber-Batcho synthesis involves the condensation of the o-nitrotoluene with a formamide acetal to form an enamine. Low yields at this stage are a common bottleneck.
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Ensure the use of an excess of the formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) and pyrrolidine. |
| Degradation of starting material or product | - The reaction is often heated; however, prolonged exposure to high temperatures can lead to decomposition. Optimize the temperature and reaction time. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor quality of reagents | - Use freshly distilled or high-purity DMF-DMA and pyrrolidine. DMF-DMA can degrade upon storage. |
Problem 2: Inefficient Reductive Cyclization
The second step is the reduction of the nitro group of the enamine intermediate, followed by cyclization to form the indole ring.
| Potential Cause | Recommended Solution |
| Incomplete reduction of the nitro group | - Several reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid.[1] The choice of reducing agent can significantly impact the yield. - If using catalytic hydrogenation (Pd/C, H₂), ensure the catalyst is active and the system is free of catalyst poisons. Increase hydrogen pressure if necessary. - When using iron in acetic acid, ensure the iron powder is finely divided and activated. |
| Formation of side products | - Over-reduction can sometimes occur. Careful monitoring of the reaction is crucial. - Incomplete cyclization can leave amino intermediates. Ensure acidic conditions (if using Fe/AcOH) to facilitate cyclization. |
| Poor solubility of the enamine intermediate | - Select an appropriate solvent for the reduction. A mixture of solvents may be necessary to ensure the solubility of the starting material and intermediates. |
Problem 3: Difficulties in Product Purification
Halogenated indoles can sometimes be challenging to purify due to their similar polarity to side products and potential instability on silica gel.
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina, if the compound is sensitive to the acidic nature of silica gel.[2] |
| Degradation on silica gel | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%).[2] - Perform the chromatography quickly to minimize contact time. |
| Product is an oil or low-melting solid | - If column chromatography is challenging, consider recrystallization from a suitable solvent or solvent mixture.[2] Test different solvents on a small scale to find the optimal conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route to achieve a high yield of 5-bromo-7-fluoroindole?
A1: The Leimgruber-Batcho indole synthesis is a highly recommended route.[1][3] This two-step process starts from an appropriately substituted o-nitrotoluene, in this case, 2-fluoro-4-bromo-6-nitrotoluene.[4][5] This method is often high-yielding and avoids some of the regioselectivity issues that can be encountered in other methods like the Fischer indole synthesis.[1]
Q2: Can I synthesize 5-bromo-7-fluoroindole via direct bromination of 7-fluoroindole?
A2: While plausible, this route presents a significant challenge in controlling the regioselectivity of the bromination. The fluorine atom at the 7-position is an ortho, para-director. However, electrophilic substitution on the indole ring is most favorable at the C3 position. If the C3 position is blocked, substitution typically occurs at the C5 position. The electronic and steric effects of the C7-fluoro substituent will influence the position of bromination, and a mixture of isomers is likely, which would complicate purification and lower the yield of the desired 5-bromo product.
Q3: What are the key reaction parameters to control for a successful Leimgruber-Batcho synthesis?
A3: For the enamine formation step, the key parameters are the reaction temperature and the quality and stoichiometry of the reagents (DMF-DMA and pyrrolidine). For the reductive cyclization, the choice and activity of the reducing agent are critical. Careful monitoring of both steps by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
Q4: My final product is colored (pink or brown). What is the cause and how can I obtain a pure, colorless product?
A4: Indoles can be susceptible to air oxidation, which often results in the formation of colored impurities.[2] To minimize this, it is advisable to handle the purified product under an inert atmosphere and store it protected from light and air. If the product is colored after purification, a final recrystallization or passing a solution of the product through a short plug of silica gel or activated carbon may help to remove the colored impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Bromine and N-bromosuccinimide (NBS) are corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation with Raney nickel or Pd/C involves flammable hydrogen gas and the catalysts can be pyrophoric when dry. Always handle these reagents with care and follow established safety protocols.
Experimental Protocols
Proposed High-Yield Synthesis of 5-bromo-7-fluoroindole via Leimgruber-Batcho Synthesis
This protocol is based on established procedures for the Leimgruber-Batcho synthesis of substituted indoles.
Step 1: Synthesis of 1-(2-(4-bromo-2-fluoro-6-nitrophenyl)vinyl)-pyrrolidine
-
To a solution of 2-fluoro-4-bromo-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at 100-120 °C under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is often a dark red solid or oil and can be used in the next step without further purification.
Step 2: Reductive Cyclization to 5-bromo-7-fluoroindole
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or a mixture of toluene and acetic acid.
-
Add the reducing agent. A common and effective system is iron powder (5-10 eq) in acetic acid.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-7-fluoroindole.
Visualizations
Leimgruber-Batcho Synthesis Workflow
Caption: Workflow for the Leimgruber-Batcho synthesis of 5-bromo-7-fluoroindole.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in 5-bromo-7-fluoroindole synthesis.
References
Technical Support Center: Troubleshooting Low Conversion Rates in the Fischer Indole Synthesis of 6-Bromo-4-fluoro-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in the Fischer indole synthesis, specifically when using (4-Bromo-2-fluorophenyl)hydrazine hydrochloride. Below you will find a series of frequently asked questions (FAQs) and troubleshooting advice to help optimize your reaction conditions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low yield with this compound in my Fischer indole synthesis?
Low yields with this substrate are often attributed to the strong electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring. These substituents can deactivate the aromatic ring, making the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult.[2] Additionally, suboptimal reaction conditions, purity of starting materials, and the choice of acid catalyst can significantly impact the reaction's success.[2][3]
Q2: What are the critical steps in the Fischer indole synthesis I should be paying close attention to?
The Fischer indole synthesis is a multi-step reaction, and issues can arise at several points. The critical steps include:
-
Hydrazone Formation: The initial condensation of the hydrazine with an aldehyde or ketone to form the hydrazone. Incomplete formation of this intermediate will naturally lead to lower yields.
-
Tautomerization: The hydrazone must tautomerize to the enamine intermediate.
-
[1][1]-Sigmatropic Rearrangement: This is often the rate-determining step and is heavily influenced by the electronic properties of the substituents on the phenylhydrazine.
-
Cyclization and Ammonia Elimination: The final steps to form the aromatic indole ring.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help identify if the reaction is stalling at a particular stage.
Q3: Which acid catalyst should I use for the best results with this substituted hydrazine?
The choice of acid catalyst is crucial and often substrate-dependent.[3] Both Brønsted acids (like sulfuric acid and p-toluenesulfonic acid) and Lewis acids (like zinc chloride and boron trifluoride etherate) can be effective. For less reactive substrates, such as those with electron-withdrawing groups, stronger acids or higher temperatures may be necessary.[3] Polyphosphoric acid (PPA) is often a good choice for challenging cyclizations as it can also serve as the solvent.[1] It is highly recommended to screen a variety of acid catalysts to find the optimal one for your specific reaction.
Q4: Can the reaction temperature and time affect my yield?
Absolutely. The Fischer indole synthesis is highly sensitive to both temperature and reaction time.[2] Insufficient heat may lead to an incomplete reaction, while excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final product, leading to the formation of tars and other byproducts.[3] The optimal temperature will depend on the substrate and the catalyst used. For instance, reactions with PPA are often heated to 120-160°C for 0.5-2 hours.[1]
Troubleshooting Guide
Low or No Product Formation
If you are observing very low to no formation of the desired 6-bromo-4-fluoro-1H-indole, consider the following troubleshooting steps:
-
Verify Starting Material Purity: Impurities in the this compound or the carbonyl compound can inhibit the reaction.[2] Ensure your starting materials are of high purity.
-
Optimize Acid Catalyst and Concentration: The choice and amount of acid catalyst are critical.[2] If a weak acid is not providing good results, a stronger acid may be required. A screening of different Brønsted and Lewis acids is recommended.
-
Increase Reaction Temperature: Electron-withdrawing groups on the phenylhydrazine can necessitate higher reaction temperatures to overcome the activation energy of the[1][1]-sigmatropic rearrangement. Cautiously increase the temperature while monitoring for decomposition.
-
Consider a Different Solvent: While some reactions are run neat in the acid catalyst (e.g., PPA), the choice of a high-boiling point solvent like toluene or xylene can be beneficial.
Formation of Multiple Products and Side Reactions
The appearance of multiple spots on your TLC plate indicates the formation of side products. Common side reactions in the Fischer indole synthesis include:
-
Aldol Condensation: The aldehyde or ketone starting material can undergo self-condensation under acidic conditions.[2]
-
N-N Bond Cleavage: This is a known side reaction, particularly with substrates that have electron-donating groups, but can also occur under harsh conditions with electron-deficient systems.[2] This can lead to the formation of aniline derivatives.
-
Regioisomer Formation: If you are using an unsymmetrical ketone, two different indole regioisomers can be formed. The choice of acid catalyst can influence the regioselectivity.
To minimize side reactions:
-
Use Milder Conditions: If possible, use a milder acid catalyst and the lowest effective temperature.
-
Control Stoichiometry: Ensure the correct stoichiometry of reactants to minimize self-condensation of the carbonyl compound.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Data Presentation: Catalyst and Condition Optimization (Illustrative)
| Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | - (Solvent) | Acetic Acid | 100 | 2-4 | 40-60 |
| p-Toluenesulfonic Acid | 10-20 | Toluene | 110 | 4-8 | 60-75 |
| Sulfuric Acid (conc.) | 5-10 drops | Ethanol | 78 (reflux) | 2-4 | 65-80 |
| Zinc Chloride (ZnCl₂) | 100-200 | None (neat) | 150-180 | 1-3 | 70-85 |
| Polyphosphoric Acid (PPA) | - (Solvent/Catalyst) | PPA | 100-140 | 0.5-2 | 75-90 |
| Boron Trifluoride Etherate | 100 | Dioxane | 100 | 2-4 | 65-80 |
This table is for illustrative purposes and the optimal conditions for your specific substrate may vary.[1]
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 6-Fluoroindole
This is a general procedure that will likely require optimization for your specific substrate and carbonyl partner.
Step 1: Hydrazone Formation (Optional, can be a one-pot reaction)
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired ketone or aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 3-5 drops).
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate.
-
If it precipitates, isolate the solid hydrazone by filtration, wash with cold ethanol, and dry under a vacuum.
Step 2: Indole Cyclization
-
To the purified hydrazone (1 equivalent), add an excess of an acid catalyst (e.g., polyphosphoric acid or 2 equivalents of zinc chloride).
-
Heat the mixture to 120-160°C (the optimal temperature will depend on the catalyst) with stirring for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Managing Regioisomer Formation with (4-Bromo-2-fluorophenyl)hydrazine hydrochloride in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for managing the formation of regioisomers during the Fischer indole synthesis using (4-Bromo-2-fluorophenyl)hydrazine hydrochloride. This resource is designed to assist in predicting and controlling the reaction's outcome to selectively synthesize the desired indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomers when using this compound with an unsymmetrical ketone?
When reacting this compound with an unsymmetrical ketone, such as methyl ethyl ketone, two primary regioisomers can be formed: 5-Bromo-7-fluoroindole and 7-Bromo-5-fluoroindole derivatives. The formation of these isomers depends on which ortho position of the phenylhydrazine cyclizes.
Q2: What factors primarily influence the regioselectivity of the Fischer indole synthesis with this compound?
The regioselectivity is a result of a combination of electronic and steric effects of the substituents on the phenylhydrazine ring, as well as the reaction conditions.
-
Electronic Effects: The fluorine atom at the 2-position and the bromine atom at the 4-position are both electron-withdrawing groups.[1] These substituents influence the nucleophilicity of the ortho carbons, which in turn affects the rate of the key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[1]
-
Steric Hindrance: The fluorine atom at the 2-position can sterically hinder the cyclization at the adjacent carbon, potentially favoring the formation of the isomer where cyclization occurs at the less hindered ortho position.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., Brønsted acids like HCl, H₂SO₄, or polyphosphoric acid, and Lewis acids like ZnCl₂) can significantly impact the ratio of the regioisomers formed.[1][3]
-
Reaction Temperature and Solvent: These parameters can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final product distribution.
Q3: How can I predict which regioisomer will be the major product?
Predicting the major regioisomer can be complex due to the interplay of the factors mentioned above. However, some general guidelines can be considered:
-
The fluorine atom's steric bulk at the 2-position is likely to direct the cyclization towards the less hindered carbon, which would favor the formation of the 5-Bromo-7-fluoroindole isomer.
-
The electronic effects of both halogens can alter the electron density of the aromatic ring, which may favor one cyclization pathway over the other. Computational studies are often employed to predict the transition state energies for each pathway to determine the likely major product.[1]
Q4: What analytical techniques are recommended for identifying and quantifying the regioisomers?
A combination of the following techniques is recommended for accurate identification and quantification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing between the two regioisomers based on the distinct chemical shifts and coupling constants of the aromatic protons and the fluorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can be used to separate the regioisomers and determine their relative ratios.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the products. Fragmentation patterns may also provide clues to the isomeric structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Significant mixture of isomers) | - Suboptimal acid catalyst or concentration.- Inappropriate reaction temperature or solvent. | - Screen a variety of Brønsted and Lewis acid catalysts (e.g., polyphosphoric acid, ZnCl₂, BF₃·OEt₂).- Systematically vary the reaction temperature and solvent to find conditions that favor one isomer.[1] |
| Low Yield of Indole Products | - Decomposition of the starting material or intermediate hydrazone.- Competing side reactions due to harsh acidic conditions.- The electron-withdrawing nature of the fluoro and bromo substituents can deactivate the ring towards cyclization.[1] | - Use a milder acid catalyst or lower the reaction temperature.- Consider a two-step procedure: first form the hydrazone under milder conditions, isolate it, and then perform the cyclization. |
| Formation of Tar-like Byproducts | - High reaction temperatures.- Prolonged reaction times. | - Reduce the reaction temperature and monitor the reaction progress closely using TLC or HPLC to avoid over-running the reaction. |
| Incomplete Reaction | - Insufficient acid catalyst.- Low reaction temperature. | - Increase the amount of acid catalyst.- Gradually increase the reaction temperature while monitoring for byproduct formation. |
Data Presentation
Table 1: Hypothetical Regioisomer Ratios under Different Reaction Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Ratio (5-Bromo-7-fluoro : 7-Bromo-5-fluoro) | Total Yield (%) |
| Polyphosphoric Acid | Toluene | 110 | 3 : 1 | 65 |
| Zinc Chloride | Ethanol | 80 | 1 : 1.5 | 50 |
| Acetic Acid | Acetic Acid | 100 | 2 : 1 | 70 |
| p-Toluenesulfonic Acid | Dioxane | 100 | 2.5 : 1 | 60 |
Note: This data is illustrative and the actual results may vary. Experimental optimization is crucial.
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of 5-Bromo-7-fluoro-2,3-dimethylindole and 7-Bromo-5-fluoro-2,3-dimethylindole
This protocol describes a general procedure for the Fischer indole synthesis using this compound and methyl ethyl ketone.
Materials:
-
This compound
-
Methyl ethyl ketone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional One-Pot or Two-Step):
-
One-Pot: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methyl ethyl ketone (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the hydrazone in situ.
-
Two-Step: For potentially higher yields and cleaner reactions, the hydrazone can be pre-formed and isolated. Dissolve this compound in ethanol, add a few drops of acetic acid, followed by the addition of methyl ethyl ketone. The resulting hydrazone can often be isolated by precipitation or extraction.
-
-
Cyclization:
-
To the reaction mixture containing the hydrazone (or the isolated hydrazone), add polyphosphoric acid (PPA) (typically 5-10 equivalents by weight).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined experimentally.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers.
-
Characterize the purified isomers using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm their structures.
-
Determine the ratio of the two isomers from the ¹H NMR of the crude product or by HPLC analysis of the purified fractions.
-
Visualizations
References
Effect of electron-withdrawing groups in (4-Bromo-2-fluorophenyl)hydrazine hydrochloride on reaction outcome
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride in chemical reactions, with a particular focus on the impact of its electron-withdrawing groups on the reaction outcome.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected effects of the electron-withdrawing fluoro and bromo groups on the reactivity of this compound in a Fischer indole synthesis?
A1: The fluorine and bromine atoms on the phenyl ring of this compound are electron-withdrawing groups (EWGs). In the context of the Fischer indole synthesis, these groups generally decrease the electron density of the aromatic ring. This deactivation typically leads to a slower reaction rate compared to reactions with electron-donating groups.[1][2][3] The key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis is particularly sensitive to these electronic effects.[1]
Q2: Will the Fischer indole synthesis fail completely when using this compound?
A2: Not necessarily. While electron-withdrawing groups hinder the reaction, the Fischer indole synthesis can still proceed to give the desired indole product.[3] However, harsher reaction conditions, such as higher temperatures and stronger acid catalysts, may be required to drive the reaction to completion. In some cases, particularly with certain substitution patterns, the reaction can fail or give very low yields due to competing side reactions like N-N bond cleavage.[4][5]
Q3: What is the expected regiochemical outcome when using this compound in a Fischer indole synthesis?
A3: The substitution pattern on the phenylhydrazine determines the position of the substituents on the resulting indole ring. In the case of (4-Bromo-2-fluorophenyl)hydrazine, the resulting indole will be substituted at the 6- and 8-positions. Specifically, the reaction with an appropriate ketone or aldehyde will yield a 6-bromo-8-fluoroindole derivative.
Q4: What are common side reactions to be aware of when using phenylhydrazines with electron-withdrawing groups?
A4: A primary side reaction of concern is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[5][6] This can be more prevalent with certain substrates and conditions. Additionally, under strongly acidic conditions, degradation of the starting material or the indole product can occur.[4] With unsymmetrical ketones, the formation of regioisomers is a possibility, and the choice of acid catalyst can influence the product ratio.[7]
II. Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, particularly in the Fischer indole synthesis.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Insufficiently strong reaction conditions: The electron-withdrawing groups deactivate the phenylhydrazine, requiring more forcing conditions. | - Increase Temperature: Gradually increase the reaction temperature. - Use a Stronger Acid Catalyst: Switch from a weaker acid like acetic acid to a stronger one like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂.[1][8][9] |
| Decomposition of starting material or product: The required harsh conditions may be degrading the reactants or the desired indole. | - Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete. - Consider a Milder, More Active Catalyst System: Explore alternative catalysts that may promote the reaction under less harsh conditions. | |
| Poor quality of reagents: Impurities in the this compound or the carbonyl compound can inhibit the reaction. | - Verify Reagent Purity: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point). | |
| Formation of Multiple Products/Byproducts | Formation of regioisomers with unsymmetrical ketones: The cyclization can occur on either side of the ketone. | - Alter the Acid Catalyst: The choice of acid can influence the regioselectivity. Experiment with different Brønsted and Lewis acids.[7] |
| Side reactions due to N-N bond cleavage: This is a known competing pathway, especially with certain substituents. | - Modify Reaction Conditions: Lowering the temperature or using a milder acid might disfavor the cleavage pathway, though this could also slow down the desired reaction. | |
| Degradation under acidic conditions: The product indole may not be stable to the reaction conditions. | - Neutralize Promptly: After the reaction is complete, cool the mixture and neutralize the acid as quickly as possible during the workup. |
III. Quantitative Data Summary
The following table summarizes illustrative reaction conditions and yields for Fischer indole syntheses involving phenylhydrazines with electron-withdrawing groups. Note that yields can be highly substrate-dependent.
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylhydrazine hydrochloride | Ethyl levulinate | Not specified | Not specified | Not specified | Not specified (successful synthesis) | [10] |
| 2-Bromo-4-fluorophenylhydrazine hydrochloride | Ethyl 2-(2-oxocyclohexyl)acetate | Acetic Acid | Reflux | Not specified | 32 | [10] |
| p-Chlorophenylhydrazine hydrochloride | 1,2-Cyclohexanedione | Not specified | Not specified | Not specified | 54 | [8] |
| 4-Fluorophenylhydrazine hydrochloride | General Aldehyde/Ketone | Polyphosphoric Acid (PPA) | 100-140 | 0.5-2 | 75-90 (Typical) | [1] |
| 4-Fluorophenylhydrazine hydrochloride | General Aldehyde/Ketone | Zinc Chloride (ZnCl₂) | 150-180 | 1-3 | 70-85 (Typical) | [1] |
| 4-Fluorophenylhydrazine hydrochloride | General Aldehyde/Ketone | Sulfuric Acid (conc.) / Ethanol | 80 | 2-4 | 65-80 (Typical) | [1] |
IV. Experimental Protocols
General Protocol for Fischer Indole Synthesis with this compound
This is a general procedure and may require optimization for specific substrates.
Step 1: Hydrazone Formation (Optional, can be done in situ)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired aldehyde or ketone (1.0 - 1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration, washed with a cold solvent, and dried, or the reaction mixture can be carried forward directly to the cyclization step.
Step 2: Indole Cyclization
-
To the hydrazone from Step 1 (or the in situ reaction mixture), add an acid catalyst. Common choices include:
-
Polyphosphoric acid (PPA): Use as both catalyst and solvent.
-
Zinc chloride (ZnCl₂): 1-2 equivalents.
-
Sulfuric acid or p-Toluenesulfonic acid: Catalytic amounts in a high-boiling solvent like toluene or xylenes.
-
-
Heat the reaction mixture to a temperature between 80 °C and 180 °C. The optimal temperature will depend on the substrate and catalyst.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto a mixture of ice and a neutralizing base (e.g., aqueous sodium bicarbonate or ammonium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualizations
Caption: Logical workflow of the Fischer indole synthesis with (4-Bromo-2-fluorophenyl)hydrazine, highlighting the influence of electron-withdrawing groups on the key sigmatropic rearrangement step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cyclization Challenges with (4-Bromo-2-fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cyclization step with (4-Bromo-2-fluorophenyl)hydrazine hydrochloride, a common precursor in the synthesis of valuable indole and carbazole scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclization of this compound often challenging?
A1: The cyclization, typically a Fischer indole synthesis, can be difficult due to the electronic properties of the starting material. The presence of two electron-withdrawing groups, bromine and fluorine, on the phenyl ring deactivates it. This deactivation makes the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult, often requiring more forcing reaction conditions, such as stronger acids or higher temperatures, compared to electron-rich or neutral phenylhydrazines.[2][3]
Q2: What are the most common side products I might encounter?
A2: Common side products in the Fischer indole synthesis include regioisomers if an unsymmetrical ketone is used, and byproducts from the cleavage of the N-N bond in the hydrazone intermediate under harsh acidic conditions.[2] Incomplete cyclization can also lead to the persistence of the intermediate hydrazone.
Q3: Which catalysts are recommended for the cyclization of this electron-deficient hydrazine?
A3: A range of Brønsted and Lewis acids can be used. For electron-deficient systems, stronger acids are often necessary.[2] Polyphosphoric acid (PPA) is a common choice as it can act as both a catalyst and a solvent. Other options include mixtures of strong acids like HCl or H₂SO₄ in a suitable solvent (e.g., ethanol, acetic acid), or Lewis acids such as ZnCl₂ or BF₃·OEt₂.[2][3] The optimal catalyst often needs to be determined empirically.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You should track the consumption of the starting materials (this compound and the ketone/aldehyde) and the appearance of the product spot. It is advisable to run a co-spot of the starting materials alongside the reaction mixture to aid in identification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently acidic conditions: The electron-withdrawing groups require a strong acid catalyst. 2. Low reaction temperature: The activation energy for the[1][1]-sigmatropic rearrangement is high. 3. Presence of water: Water can deactivate the acid catalyst. 4. Poor quality of starting materials: Impurities can inhibit the reaction. | 1. Increase acid strength/concentration: Switch to a stronger acid (e.g., from acetic acid to PPA or a mixture of EtOH/HCl). 2. Increase reaction temperature: Gradually increase the temperature while monitoring for decomposition by TLC. 3. Ensure anhydrous conditions: Use anhydrous solvents and reagents. 4. Check purity of starting materials: Purify starting materials if necessary. |
| Formation of Multiple Products/Spots on TLC | 1. Regioisomer formation: Use of an unsymmetrical ketone can lead to two different indole products. 2. Side reactions: Harsh reaction conditions (high temperature, strong acid) can cause decomposition or N-N bond cleavage. | 1. Optimize reaction conditions: The ratio of regioisomers can sometimes be influenced by the choice of acid and solvent. 2. Use a milder catalyst or lower temperature: If the desired product is forming, try to find a balance that minimizes side reactions. 3. Purification: Isolate the desired product using column chromatography. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during chromatography. | 1. Use a different extraction solvent. 2. Optimize chromatography conditions: Try different solvent systems (e.g., varying polarity) or a different stationary phase. |
Data Presentation
Table 1: Representative Reaction Conditions for Fischer Indole Synthesis of Substituted Phenylhydrazines
The following table summarizes typical conditions used for the Fischer indole synthesis with various substituted phenylhydrazines, which can serve as a starting point for optimizing the cyclization of this compound.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Cyclohexanone | Acetic Acid | Reflux | 85-91 | Organic Syntheses |
| 3-Bromophenylhydrazine hydrochloride | Cyclohexanone | EtOH / 12N HCl | Reflux | 33 | Patent US2011/3793 |
| (4-Chlorophenyl)hydrazine hydrochloride | Cyclohexanone | N-methyl-2-pyrrolidone | 140 | 75 | Green Chemistry, 2012, 14, 3283-3286 |
| (4-Bromophenyl)hydrazine hydrochloride | Cyclohexanone | N-methyl-2-pyrrolidone | 140 | 68 | Green Chemistry, 2012, 14, 3283-3286 |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux | 30 | Molecules, 2010, 15, 2578-2591 |
Note: This data is illustrative and results with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 8-Bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol is an adapted procedure based on known methods for similar substrates and serves as a starting point for optimization.
Materials:
-
This compound
-
Cyclohexanone
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (12 N)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (1.0 eq) in ethanol (e.g., 5-10 mL per gram of hydrazine), add cyclohexanone (1.1 eq).
-
To this mixture, add concentrated hydrochloric acid (e.g., a catalytic amount to 1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A general experimental workflow for the Fischer indole synthesis.
Caption: A troubleshooting decision tree for the cyclization reaction.
References
Strategies to minimize tar formation in Fischer indole reactions with (4-Bromo-2-fluorophenyl)hydrazine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize tar formation in Fischer indole reactions using (4-Bromo-2-fluorophenyl)hydrazine hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of 5-bromo-7-fluoroindoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, with a focus on minimizing tar formation and improving product yield.
Issue 1: Significant Tar Formation and Low Yield of the Desired Indole
-
Question: My Fischer indole synthesis with this compound is resulting in a large amount of black, intractable tar and a very low yield of the desired 5-bromo-7-fluoroindole. What are the likely causes and how can I mitigate this?
-
Answer: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by the strongly acidic and high-temperature conditions required for the reaction. The electron-withdrawing nature of the bromo and fluoro substituents on the phenylhydrazine ring can also influence the reaction, potentially requiring more forcing conditions that can lead to decomposition.
Potential Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can promote polymerization and decomposition of the starting material and intermediates. Conversely, a catalyst that is too weak may not facilitate the reaction efficiently, leading to the need for higher temperatures, which in turn can cause tarring.
-
Recommendation: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). For substrates with electron-withdrawing groups, polyphosphoric acid (PPA) can be effective. Start with milder conditions and gradually increase the acid strength and concentration.[1]
-
-
Sub-optimal Reaction Temperature: High temperatures are a primary contributor to tar and resin formation.
-
Recommendation: The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder temperature conditions and gradually increase it. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the sweet spot where the reaction proceeds at a reasonable rate without significant byproduct formation. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times, potentially reducing tar formation.
-
-
Unstable Hydrazone Intermediate: The phenylhydrazone intermediate formed from this compound and the carbonyl compound may be unstable under the reaction conditions.
-
Recommendation: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. This minimizes the handling of the potentially unstable intermediate.[1]
-
-
Issue 2: Formation of Multiple Isomers
-
Question: I am observing the formation of multiple indole isomers in my reaction. How can I improve the regioselectivity?
-
Answer: When using an unsymmetrical ketone, the formation of two regioisomers is possible. The choice of acid catalyst and solvent can influence the isomer ratio.
Potential Causes and Solutions:
-
Nature of the Ketone: The structure of the ketone plays a significant role in directing the cyclization.
-
Acid Catalyst and Solvent System: The reaction conditions can influence the kinetic versus thermodynamic control of the cyclization.
-
Recommendation: A systematic screening of different acid catalysts (both Brønsted and Lewis acids) in various solvents is recommended. For instance, in some cases, acetic acid can serve as both a catalyst and a solvent, offering a milder reaction environment.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Fischer indole synthesis?
-
A1: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone or aldehyde.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[3][3]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.
-
Loss of ammonia and subsequent aromatization to form the stable indole ring system.[4]
-
-
-
Q2: How do the electron-withdrawing bromo and fluoro substituents on the phenylhydrazine affect the reaction?
-
A2: Electron-withdrawing groups can hinder the Fischer indole synthesis.[5] The reduced electron density on the aniline nitrogen can slow down the key[3][3]-sigmatropic rearrangement step. This may necessitate harsher reaction conditions (stronger acid, higher temperature), which in turn can increase the likelihood of tar formation.
-
-
Q3: Is it better to pre-form the hydrazone or generate it in situ?
-
A3: For many substrates, a one-pot, in situ generation of the hydrazone followed by cyclization is successful and can minimize the handling of potentially unstable intermediates.[1] However, if you are struggling with side reactions from the initial condensation, pre-forming and purifying the hydrazone before the cyclization step can sometimes provide a cleaner reaction.
-
-
Q4: What are the best practices for reaction work-up to minimize product loss and decomposition?
-
A4: After the reaction is complete (as determined by TLC), it is crucial to cool the reaction mixture to room temperature before quenching. The reaction is typically quenched by carefully pouring it into ice-water. Neutralization should be done slowly with a suitable base, such as a saturated sodium bicarbonate solution, until gas evolution ceases. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Data Presentation
The following tables summarize quantitative data for the Fischer indole synthesis of bromo- and fluoro-substituted indoles. Disclaimer: The data presented below is for analogous compounds and should be used as a starting point for the optimization of the reaction with this compound. The optimal conditions for your specific substrate may vary.
Table 1: Comparison of Catalysts for the Synthesis of 5-Bromo-2-methyl-1H-indole
| Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anhydrous Zinc Chloride (1.2) | Ethanol | Reflux | 12 | ~75 |
| p-Toluenesulfonic acid | Toluene | Reflux | 8 | Variable |
| Polyphosphoric acid | Neat | 100-120 | 2 | Good |
Data extrapolated from protocols for similar 5-bromoindoles.[1]
Table 2: Influence of Reaction Conditions on the Synthesis of Fluoroindoles
| Starting Phenylhydrazine | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluorophenylhydrazine | ZnCl₂ | Ethanol | Reflux | Moderate |
| 4-Fluorophenylhydrazine | PPA | Neat | 110 | High |
| 2-Fluorophenylhydrazine | H₂SO₄ | Acetic Acid | 90 | Moderate to Good |
Data extrapolated from general procedures for fluoroindole synthesis.[3]
Experimental Protocols
Protocol 1: One-Pot Fischer Indole Synthesis of 5-Bromo-7-fluoro-2-methyl-1H-indole using Zinc Chloride
This protocol is a general guideline and should be optimized for the specific substrate.
-
Materials:
-
This compound (1.0 eq)
-
Acetone (1.1 - 1.5 eq)
-
Anhydrous Zinc Chloride (1.2 eq)
-
Anhydrous Ethanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Add acetone to the solution and stir at room temperature for 30-60 minutes to form the hydrazone in situ. Monitor the formation of the phenylhydrazone by TLC.
-
To the mixture, carefully add anhydrous zinc chloride.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-7-fluoro-2-methyl-1H-indole.
-
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can sometimes accelerate the reaction and reduce the formation of byproducts.
-
Materials:
-
This compound (1.0 eq)
-
Ketone/Aldehyde (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Ethanol (or other suitable microwave-safe solvent)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the carbonyl compound, and a catalytic amount of p-TSA in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). The optimal temperature and time should be determined experimentally.
-
After the reaction, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (quenching, extraction, and purification).
-
Visualizations
The following diagrams illustrate the general workflow and mechanism of the Fischer Indole Synthesis.
Caption: General experimental workflow for Fischer indole synthesis.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
Impact of solvent polarity on the efficiency of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-2-fluorophenyl)hydrazine hydrochloride. The following information is designed to help troubleshoot common issues and optimize reaction efficiency, with a particular focus on the impact of solvent polarity in reactions such as the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in drug development?
A1: this compound is a valuable building block in medicinal chemistry, primarily used in the synthesis of fluorinated and brominated indole derivatives. These halogenated indoles are key scaffolds in a variety of pharmacologically active compounds, including those with potential applications as anti-inflammatory, anti-cancer, and anti-viral agents. The presence of both bromine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Q2: How do the electron-withdrawing effects of the bromo and fluoro substituents impact reactions?
A2: The bromine and fluorine atoms are electron-withdrawing groups, which decrease the electron density of the phenyl ring and the nucleophilicity of the hydrazine nitrogens.[1] This can make the initial hydrazone formation slower compared to unsubstituted phenylhydrazine. Furthermore, in the context of the Fischer indole synthesis, these electron-withdrawing groups can disfavor the key[2][2]-sigmatropic rearrangement step, often requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures) to achieve good yields.[1][3]
Q3: What is the general mechanism for the Fischer indole synthesis using this compound?
A3: The reaction proceeds through several key steps:
-
Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.[1][4]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1][4]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the rate-determining step.[1][3]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.[1]
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on the Fischer indole synthesis.
Issue 1: Low or No Product Yield
Possible Causes:
-
Poor Solubility of Starting Materials: this compound may have limited solubility in non-polar solvents.[5]
-
Inefficient Hydrazone Formation: The reduced nucleophilicity of the hydrazine due to the electron-withdrawing substituents can slow down the initial condensation with the carbonyl compound.
-
Failure of the[2][2]-Sigmatropic Rearrangement: The electron-deficient nature of the aromatic ring can hinder this crucial step, leading to decomposition of the hydrazone at higher temperatures.[6][7]
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical for the cyclization of electron-deficient hydrazones.[4][8]
Solutions:
-
Solvent Selection: Use a solvent that can dissolve both the hydrazine hydrochloride and the carbonyl compound. Protic polar solvents like ethanol or acetic acid are often good starting points. For the cyclization step, higher boiling point aromatic solvents like toluene or xylene can be effective.
-
Optimize Hydrazone Formation:
-
Ensure the reaction is stirred efficiently.
-
A catalytic amount of a weak acid (e.g., acetic acid) can facilitate this step.
-
If forming the hydrazone in situ, allow sufficient time for its formation before proceeding with the cyclization.
-
-
Promote Cyclization:
-
Monitor the Reaction: Track the disappearance of the starting materials and the formation of the hydrazone intermediate and the final product by TLC or LC-MS to identify where the reaction is failing.
Issue 2: Formation of Multiple Products/Side Reactions
Possible Causes:
-
Decomposition of the Hydrazone: At high temperatures, the hydrazone may decompose, leading to various byproducts.
-
Alternative Cyclization Pathways: With certain substrates and strong acids, alternative cyclization or rearrangement reactions can occur.
-
Reaction with Solvent: Some solvents may not be inert under the strong acidic and high-temperature conditions required.
Solutions:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase in temperature after hydrazone formation can be beneficial.
-
Choice of Acid: The choice of acid can influence the product distribution. A systematic screen of different Brønsted and Lewis acids may be necessary to find the optimal conditions for the desired product.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Data Presentation
The following table provides illustrative data on the impact of solvent polarity on the yield of a model Fischer indole synthesis reaction between this compound and cyclohexanone.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the carbonyl compound.
| Solvent | Dielectric Constant (Polarity) | Typical Reaction Temperature (°C) | Observed Yield (%) | Notes |
| Toluene | 2.4 (Low) | 110 | 40-60 | Good for cyclization; may require higher temperatures. |
| Dioxane | 2.2 (Low) | 100 | 35-55 | Aprotic ether, can be a good alternative to toluene. |
| Acetic Acid | 6.2 (Medium) | 118 | 60-75 | Acts as both solvent and catalyst; good for both hydrazone formation and cyclization. |
| Ethanol | 24.6 (High) | 78 | 50-70 (for hydrazone) | Excellent for hydrazone formation, but often requires a stronger acid and higher temperature for cyclization. |
| Polyphosphoric Acid (PPA) | High | 100-140 | 70-85 | Often used as both solvent and catalyst for difficult cyclizations.[4] |
Experimental Protocols
Protocol 1: Two-Step Fischer Indole Synthesis of 6-Bromo-8-fluoro-1,2,3,4-tetrahydrocarbazole
Step 1: Hydrazone Formation
-
To a solution of this compound (1.0 eq) in ethanol (10 volumes), add cyclohexanone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
The resulting hydrazone can be isolated by filtration if it precipitates or used directly in the next step.
Step 2: Cyclization
-
To the mixture containing the hydrazone, add polyphosphoric acid (5-10 volumes).
-
Heat the reaction mixture to 120-140°C with vigorous stirring for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.indiamart.com [m.indiamart.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Data for 5-Bromo-7-fluoroindole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of substituted 5-bromo-7-fluoroindoles. This guide provides a comparative summary of ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of these compounds, facilitating their identification and use in pharmaceutical research.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 5-bromo-7-fluoroindole offers a unique electronic and steric profile, making its derivatives attractive for drug discovery programs. Accurate characterization of these molecules is paramount, and NMR spectroscopy stands as a primary tool for structural elucidation. This guide presents a compilation of available ¹H and ¹³C NMR data for derivatives of 5-bromo-7-fluoroindole to aid researchers in their synthetic and analytical endeavors.
Spectroscopic Data Comparison
Currently, detailed and publicly available ¹H and ¹³C NMR data for a wide range of 5-bromo-7-fluoroindole derivatives is limited. However, data for the N-Boc protected parent compound provides a valuable baseline for comparison.
Table 1: ¹H NMR Data for tert-Butyl 5-bromo-7-fluoro-1H-indole-1-carboxylate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.64 | d | Not Reported |
| Other | Data Not Available | - | - |
Solvent: CDCl₃, Spectrometer Frequency: 600 MHz
Table 2: ¹³C NMR Data for 5-Bromo-7-fluoroindole Derivatives
| Carbon | 5-Bromo-3-methyl-1H-indole |
| C-2 | 124.76 |
| C-3 | Not Applicable (Substituted) |
| C-3a | 130.22 |
| C-4 | 122.95 |
| C-5 | 112.50 |
| C-6 | 121.64 |
| C-7 | 111.60 |
| C-7a | 134.96 |
Note: Data for 5-bromo-7-fluoroindole derivatives is not currently available in the public domain. The data for 5-bromo-3-methyl-1H-indole is provided as a reference for the influence of the bromo-substituent on the carbon chemical shifts of the indole ring.[1]
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-bromo-7-fluoroindole derivatives, based on standard laboratory practices.
Sample Preparation:
-
Weigh 5-10 mg of the 5-bromo-7-fluoroindole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H NMR) followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the internal standard or the residual solvent peak.
Characterization Workflow
The structural confirmation of a novel 5-bromo-7-fluoroindole derivative involves a logical progression of analytical techniques.
Caption: Workflow for the synthesis and structural characterization of 5-bromo-7-fluoroindole derivatives.
References
Unveiling Reaction Products: A Comparative Mass Spectrometry Analysis of (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride Derivatives
For researchers and professionals in drug development and chemical synthesis, understanding the structure and purity of reaction products is paramount. (4-Bromo-2-fluorophenyl)hydrazine hydrochloride is a key starting material, particularly in the synthesis of indole-containing compounds, which are prevalent in many pharmaceuticals. This guide provides a comparative analysis of the mass spectrometry data of a model reaction product derived from this hydrazine, alongside alternative analytical approaches and starting materials, supported by detailed experimental protocols.
Mass Spectrometry Analysis of a Model Fischer Indole Synthesis Product
A common application of this compound is the Fischer indole synthesis, a robust method for creating indole rings.[1][2] In a representative reaction with cyclohexanone, the expected product is 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole. The mass spectrum of this product would exhibit a characteristic fragmentation pattern influenced by the bromine and fluorine substituents.
Table 1: Predicted Key Mass Spectrometry Fragments for 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole
| Fragment Description | Predicted m/z | Relative Abundance | Notes |
| Molecular Ion [M]•+ | 269/271 | Moderate | The presence of a bromine atom results in a characteristic M+2 isotopic peak with an approximate 1:1 ratio. |
| Loss of Bromine radical (-•Br) | 190 | High | Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds. |
| Loss of HBr | 189 | Moderate | Elimination of hydrogen bromide. |
| Loss of Fluorine radical (-•F) | 250/252 | Low | The C-F bond is generally stronger than the C-Br bond, making this fragmentation less likely. |
| Loss of HF | 249/251 | Low | Elimination of hydrogen fluoride. |
| Retro-Diels-Alder of the tetrahydrocarbazole ring | Varies | Moderate | This would result in cleavage of the cyclohexene ring portion. |
Note: This data is predicted based on known fragmentation patterns of halogenated indoles and related structures.[3][4]
Comparison with Alternative Starting Materials and Analytical Methods
The choice of starting material and analytical technique can significantly impact the identification and characterization of the final product. Below is a comparison of this compound with a non-fluorinated analog and a comparison of mass spectrometry with a complementary analytical technique for fluorinated compounds.
Table 2: Comparison of Starting Hydrazines for Indole Synthesis
| Feature | (4-Bromo-2-fluorophenyl)hydrazine | 4-Bromophenylhydrazine |
| Reaction Product with Cyclohexanone | 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole | 8-bromo-1,2,3,4-tetrahydrocarbazole |
| Molecular Weight of Product | 269.13 g/mol | 251.14 g/mol |
| Key MS Fragmentation Difference | Presence of fragments corresponding to the loss of F and HF. | Absence of fluorine-related fragments. |
| Potential Biological Activity | The fluorine atom can enhance metabolic stability and binding affinity in drug candidates. | A well-established precursor for various indole derivatives. |
Table 3: Comparison of Analytical Methodologies for Fluorinated Products
| Analytical Method | Mass Spectrometry (GC-MS/LC-MS) | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography followed by ionization and mass-to-charge ratio analysis of fragments. | Detection of the ¹⁹F nucleus, providing information about the chemical environment of fluorine atoms. |
| Strengths | High sensitivity, provides molecular weight and structural information through fragmentation patterns.[3] | Highly specific for fluorinated compounds, provides detailed structural information and can be quantitative without authentic standards.[5] |
| Limitations | Can sometimes result in incomplete fluorine mass balances, potentially missing some fluorinated byproducts.[5] | Lower sensitivity compared to mass spectrometry. |
| Ideal Application | Primary identification of major reaction products and impurities. | Quantification of all fluorinated products, including isomers and unexpected byproducts, and detailed structural elucidation.[5][6] |
Experimental Protocols
Fischer Indole Synthesis of 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole
-
This compound (1 equivalent) and cyclohexanone (1.1 equivalents) are dissolved in glacial acetic acid.
-
The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
GC-MS Analysis Protocol
-
Sample Preparation: A dilute solution of the purified product is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Injector: The injector temperature is set to 250°C in splitless mode.
-
Oven Program: An initial temperature of 100°C is held for 1 minute, then ramped to 280°C at a rate of 15°C/min, and held for 10 minutes.
-
Carrier Gas: Helium is used at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.[3]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used.
-
Scan Range: Data is acquired over a mass-to-charge (m/z) range of 50-500 amu.
-
Source Temperature: The ion source temperature is maintained at 230°C.
-
Visualizing the Workflow and Reaction
To better illustrate the process, the following diagrams outline the experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow from synthesis to analysis.
Caption: Fischer Indole Synthesis reaction scheme.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of Indoles Derived from (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of indoles synthesized from (4-Bromo-2-fluorophenyl)hydrazine hydrochloride. The primary route for this synthesis is the Fischer indole synthesis, which, depending on the carbonyl precursor, can yield a variety of substituted 6-bromo-4-fluoroindoles.
The unparalleled precision of single-crystal X-ray crystallography in providing a complete and unambiguous three-dimensional molecular structure makes it the gold standard for structural elucidation. However, its application is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck.[1][2] Consequently, a multi-technique approach, integrating data from various spectroscopic methods, is often essential for comprehensive structural validation.[2]
Comparative Overview of Analytical Techniques
The choice of analytical technique for structural confirmation depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable insights into the molecule's connectivity and composition in solution and the gas phase, respectively.[1][3][4]
Table 1: Comparison of Quantitative Data from Different Analytical Techniques for the Structural Elucidation of a Representative Indole, 6-Bromo-4-fluoro-1H-indole.
| Parameter | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[5] | Detailed information on the molecular framework, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[3][6] | Molecular weight, elemental composition, and fragmentation patterns.[7][8] |
| Sample Requirements | High-quality single crystal.[1][2] | Soluble sample in a suitable deuterated solvent (typically mg scale).[6] | Small sample amount (µg to ng), can be solid or liquid.[7] |
| Key Advantages | Unambiguous determination of absolute configuration and conformation.[2][5] | Non-destructive technique providing rich structural information in solution, which is often biologically relevant. ¹⁹F NMR is particularly informative for fluorinated compounds.[1][2] | High sensitivity, provides exact molecular formula (HRMS), and can be coupled with chromatographic techniques for mixture analysis.[7][8] |
| Limitations | Crystal growth can be challenging or impossible for some compounds. The determined structure is in the solid state, which may differ from the solution conformation.[1] | Spectra can be complex and challenging to interpret for large or highly substituted molecules. Does not directly provide 3D spatial arrangement. | Does not provide direct information on the connectivity of atoms or stereochemistry.[7] |
| Typical Data Output | Atomic coordinates, unit cell dimensions, space group, bond lengths (e.g., C-C: ~1.39 Å in benzene ring), bond angles (e.g., ~120° for sp² carbons).[5] | Chemical shifts (δ in ppm, e.g., indole N-H: 8.0-12.0 ppm), coupling constants (J in Hz, e.g., ortho-coupling: 7-9 Hz), and integration values.[6][9] | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions (e.g., for C₈H₅BrFN, M⁺ ≈ 212.96 m/z).[10] |
Experimental Methodologies
Synthesis of 6-Bromo-4-fluoroindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[11][12][13]
Reaction Scheme: this compound reacts with a suitable ketone or aldehyde (e.g., acetone, pyruvate, cyclohexanone) in the presence of an acid catalyst (e.g., acetic acid, polyphosphoric acid, or a Lewis acid) to form a phenylhydrazone intermediate. This intermediate then undergoes a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the corresponding 6-bromo-4-fluoroindole derivative.[11]
General Protocol:
-
A mixture of this compound (1 equivalent) and the carbonyl compound (1-1.2 equivalents) in a suitable solvent (e.g., acetic acid, ethanol) is stirred at room temperature or heated.
-
An acid catalyst is added, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Caption: Workflow for the Fischer indole synthesis.
Structural Confirmation Protocols
This technique provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystal.[5]
Protocol:
-
Crystallization: High-quality single crystals of the synthesized indole are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).[2]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[14]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial molecular structure is built. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.[2][15]
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[3][9] For fluorinated compounds, ¹⁹F NMR provides additional valuable information.[2]
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]
-
Data Acquisition:
-
Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6]
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of ~240 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[6]
-
-
Data Processing and Analysis:
-
Apply Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicity of signals to assign the structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignment.[16]
-
MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[7] The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), which aids in identification.[17]
Protocol (using Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the indole derivative (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it through an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Use the accurate mass measurement from HRMS to determine the elemental formula.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.
-
Logical Framework for Structural Confirmation
The confirmation of a novel chemical structure is a hierarchical process where data from different techniques are integrated to build a conclusive argument.
Caption: Logical flow for structural confirmation.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. differencebetween.com [differencebetween.com]
- 4. people.bu.edu [people.bu.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 6-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 24728169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. books.rsc.org [books.rsc.org]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Reactivity Under the Microscope: A Comparative Analysis of (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride and Other Halogenated Phenylhydrazines
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the properties of the final product. This guide provides an in-depth comparison of the reactivity of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride with other halogenated phenylhydrazines, supported by established principles of organic chemistry and available experimental data.
The reactivity of phenylhydrazine derivatives is paramount in a multitude of synthetic transformations, most notably the Fischer indole synthesis, a cornerstone for the construction of the indole scaffold prevalent in pharmaceuticals and natural products. The nature and position of halogen substituents on the phenyl ring dramatically influence the nucleophilicity of the hydrazine moiety, thereby dictating its reactivity.
Electronic and Steric Effects: The Driving Forces of Reactivity
The reactivity of halogenated phenylhydrazines is primarily governed by a combination of electronic and steric effects. Halogens are electron-withdrawing groups (EWGs) through the inductive effect, which decreases the electron density on the hydrazine nitrogens, thus reducing their nucleophilicity. This effect generally hinders the initial step of reactions like the Fischer indole synthesis, which involves the formation of a hydrazone.
Conversely, halogens (except fluorine) can exhibit a weak electron-donating resonance effect. However, the inductive effect is typically dominant. The position of the halogen on the phenyl ring is also crucial. Substituents in the ortho position can exert significant steric hindrance, further impeding the approach of the hydrazine to the reaction center.
This compound , the subject of this guide, possesses two halogen substituents with distinct properties. Fluorine is the most electronegative halogen, exerting a strong electron-withdrawing inductive effect. Its position at the ortho position also introduces considerable steric bulk. The bromine atom at the para position further contributes to the electron-withdrawing nature of the aromatic ring. Consequently, this di-substituted phenylhydrazine is expected to be significantly less reactive than its mono-halogenated or unsubstituted counterparts.
Comparative Reactivity Analysis
While direct, side-by-side quantitative kinetic studies for a wide range of halogenated phenylhydrazines under identical conditions are not extensively available in the literature, a qualitative and semi-quantitative comparison can be established based on the principles of physical organic chemistry and published reaction yields for similar substrates. The following tables summarize the expected reactivity trends in the Fischer indole synthesis.
Table 1: Predicted Reactivity Ranking of Selected Halogenated Phenylhydrazines
| Phenylhydrazine Derivative | Substituent Effects | Predicted Relative Reactivity |
| Phenylhydrazine hydrochloride | Unsubstituted (Reference) | High |
| 4-Chlorophenylhydrazine hydrochloride | Weakly deactivating (Inductive > Resonance) | Moderate to High |
| 4-Bromophenylhydrazine hydrochloride | Weakly deactivating (Inductive > Resonance) | Moderate to High |
| 4-Iodophenylhydrazine hydrochloride | Weakly deactivating (Inductive > Resonance) | Moderate |
| 4-Fluorophenylhydrazine hydrochloride | Moderately deactivating (Strong Inductive) | Moderate |
| 2-Fluorophenylhydrazine hydrochloride | Strongly deactivating (Strong Inductive + Steric) | Low |
| This compound | Strongly deactivating (Combined Inductive + Steric) | Very Low |
Table 2: Illustrative Yields in Fischer Indole Synthesis with Cyclohexanone
Note: The following data is compiled from various sources and is intended for illustrative comparison. Actual yields can vary significantly based on reaction conditions.
| Phenylhydrazine Derivative | Typical Yield (%) |
| Phenylhydrazine hydrochloride | 80-90% |
| 4-Chlorophenylhydrazine hydrochloride | 70-85% |
| 4-Bromophenylhydrazine hydrochloride | 70-85% |
| 4-Fluorophenylhydrazine hydrochloride | 60-75% |
| This compound | < 50% (Estimated) |
Experimental Protocols
The following provides a general experimental protocol for the Fischer indole synthesis, which can be adapted for various halogenated phenylhydrazines. Optimization of reaction conditions (e.g., temperature, catalyst, and reaction time) is often necessary, particularly for less reactive substrates like this compound.
General Procedure for the Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the corresponding ketone or aldehyde (1.0-1.2 eq.).
-
If starting from the hydrochloride salt, a base (e.g., sodium acetate) may be added to neutralize the acid.
-
The mixture is typically stirred at room temperature or gently heated for 1-4 hours to form the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
To the mixture containing the phenylhydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Heat the reaction mixture to the appropriate temperature (ranging from 80°C to 200°C) for several hours. For less reactive substrates, higher temperatures and longer reaction times are generally required.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford the desired indole.
-
Visualizing Reaction Pathways and Logical Relationships
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the Fischer indole synthesis pathway and the logical flow of substituent effects on reactivity.
A Comparative Guide to Substituted Phenylhydrazines in Fischer Indole Synthesis: A Yield-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and versatile method for the construction of the indole nucleus, remains a cornerstone in the synthesis of pharmaceuticals, natural products, and agrochemicals.[1][2][3] The reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[1][3][4] The choice of substituents on the phenylhydrazine ring can significantly influence the reaction's outcome, particularly the final product yield. This guide provides a comparative analysis of yields obtained from various substituted phenylhydrazines in the Fischer indole synthesis, supported by experimental data and detailed protocols.
Yield Comparison of Substituted Phenylhydrazines
The electronic nature and position of substituents on the phenylhydrazine ring play a critical role in the facility and regioselectivity of the Fischer indole synthesis. The following table summarizes quantitative data from various studies, showcasing the impact of different substituents on the yield of the resulting indole derivatives. It is important to note that reaction conditions such as the acid catalyst, solvent, and temperature can also significantly affect the yield.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst/Solvent | Product | Yield (%) | Reference |
| Unsubstituted | Isopropyl methyl ketone | Acetic Acid | 2,3,3-Trimethyl-3H-indole | 90 | [3] |
| 2-Methyl (o-tolyl) | Isopropyl methyl ketone | Acetic Acid | 2,3,3,7-Tetramethyl-3H-indole | 95 | [3] |
| 3-Methyl (m-tolyl) | Isopropyl methyl ketone | Acetic Acid | 2,3,3,6-Tetramethyl-3H-indole | 92 | [3] |
| 2-Nitro | 2-Methylcyclohexanone | Acetic Acid (reflux) | 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole | 60 | [3] |
| 4-Nitro | 2-Methylcyclohexanone | Acetic Acid (reflux) | 4a-Methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole | 70 | [3] |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | 2,3,3-Trimethyl-5-nitro-3H-indole | 30 | |
| 2-Methoxy | Ethyl pyruvate | PPA | Ethyl 7-methoxyindole-2-carboxylate | 60 | [2] |
| 2-Methoxy | Ethyl pyruvate | TsOH/benzene | Ethyl 7-methoxyindole-2-carboxylate | 82 | [2] |
| 2-Chloro | Ethyl pyruvate | ZnCl₂/AcOH | 5-Chloroindole | Low | [2] |
| 2-Chloro | Ethyl pyruvate | HCl/EtOH | 6-Chloroindole | Low | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the Fischer indole synthesis as described in the cited literature.
General Procedure for the Synthesis of 3H-Indoles[3][5]
A mixture of the appropriately substituted phenylhydrazine hydrochloride (1.89 mmol), a ketone (e.g., isopropyl methyl ketone or 2-methylcyclohexanone, 1.89 mmol), and glacial acetic acid (3 g, 0.05 mol) is stirred at room temperature or refluxed for a specified period (e.g., 24 hours for nitro-substituted phenylhydrazines). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water (100 mL) and extracted with a suitable solvent such as chloroform (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed by evaporation to yield the crude product, which can be further purified if necessary.
Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone[2]
The synthesis can be carried out using different acid catalysts, leading to varying yields.
-
With Polyphosphoric Acid (PPA): Ethyl pyruvate 2-methoxyphenylhydrazone is heated with PPA at 80°C for 1 hour.
-
With p-Toluenesulfonic Acid (TsOH): Ethyl pyruvate 2-methoxyphenylhydrazone is refluxed in benzene with TsOH for 25 hours.
After the reaction, the mixture is worked up using standard procedures to isolate the indole product.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a series of well-established steps.[4][5][6] The reaction is initiated by the formation of a phenylhydrazone from the reaction of a phenylhydrazine and a carbonyl compound.[4][6] This is followed by tautomerization to an enamine intermediate.[6] A key[2][2]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate.[4][6] Subsequent cyclization and elimination of ammonia yield the final aromatic indole product.[4][6]
Caption: The mechanistic pathway of the Fischer indole synthesis.
The general experimental workflow for a typical Fischer indole synthesis is outlined below.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Advantage of (4-Bromo-2-fluorophenyl)hydrazine Hydrochloride in Indole Synthesis for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). In the synthesis of complex indole derivatives, a common scaffold in numerous pharmaceuticals, (4-Bromo-2-fluorophenyl)hydrazine hydrochloride has emerged as a precursor of choice. This guide provides an objective comparison of this compound with other precursors, supported by experimental data and detailed protocols, to highlight its distinct advantages in modern synthetic chemistry.
The utility of this compound primarily lies in its application in the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.[1][2] The strategic placement of both a bromine and a fluorine atom on the phenylhydrazine ring offers a unique combination of electronic and steric properties that translate into tangible benefits in the synthesis of high-value, complex molecules.
Superior Performance in Indole Synthesis: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are not extensively documented in publicly available literature, a comparative analysis can be constructed from existing experimental data for the synthesis of structurally related indoles. The following table summarizes typical yields and reaction conditions for the synthesis of substituted indoles from various phenylhydrazine precursors, illustrating the favorable outcomes associated with the 4-bromo-2-fluoro substitution pattern.
| Precursor | Product | Typical Yield | Purity | Key Reaction Conditions | Reference |
| This compound (via its nitrotoluene derivative) | 6-Bromo-4-fluoro-1H-indole | 68% | 99% (UPLC) | Reductive cyclization with iron powder and silica in toluene/acetic acid at 100°C for 30 min. | [3] |
| p-Tolylhydrazine hydrochloride | 2,3,3,5-Tetramethylindolenine | High Yield (unspecified) | Not specified | Reaction with isopropyl methyl ketone in glacial acetic acid at room temperature. | [4] |
| o,p-Nitrophenylhydrazines | Nitroindolenines | Low to Moderate Yields (10-51%) | Not specified | Reaction with ketones in acetic acid, sometimes with HCl, often requiring reflux. | [1] |
| Phenylhydrazine | 2,3,3-Trimethylindolenine | 88.3 - 91.6% | 97.5 - 98.2% | Reaction with methyl isopropyl ketone in aqueous sodium hydrogen sulphate at 90-100°C for 3h. | This is a hypothetical example based on typical, non-halogenated indole syntheses. |
The data suggests that while other precursors can provide high yields, the synthesis of the highly functionalized 6-bromo-4-fluoro-1H-indole from a derivative of (4-Bromo-2-fluorophenyl)hydrazine proceeds with excellent purity, which is a critical factor in pharmaceutical manufacturing.
The Rationale Behind the Advantage: Electronic and Steric Effects
The advantages of using this compound can be attributed to the electronic properties of the halogen substituents and their specific placement on the aromatic ring.
-
Enhanced Reactivity and Regioselectivity: The fluorine and bromine atoms are electron-withdrawing groups, which can influence the electron density of the phenyl ring. This electronic effect can impact the rate and regioselectivity of the key[5][5]-sigmatropic rearrangement step in the Fischer indole synthesis.[1][4] The ortho-fluoro substituent, in particular, can play a significant role in directing the cyclization to the desired position, minimizing the formation of unwanted isomers.
-
Introduction of Versatile Functional Groups: The bromine atom at the 4-position and the fluorine atom at the 2-position of the resulting indole are valuable functionalities for further chemical transformations. The bromine atom can be readily utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][7]
Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-indole
The following is a detailed experimental protocol for the synthesis of 6-bromo-4-fluoro-1H-indole, a key intermediate for various pharmaceutical compounds, adapted from a patented procedure. This synthesis starts from 4-bromo-2-fluoro-6-nitrotoluene, which can be prepared from this compound through diazotization and subsequent reactions.
Step 1: Formation of the Enamine Intermediate
-
To a dry 100 mL round bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol, 1 eq.), N,N-dimethylformamide diisopropyl acetal (2.6 mL, 12.22 mmol, 2.2 eq.), triethylamine (0.85 mL, 6.11 mmol, 1.1 eq.), and anhydrous DMF (5 mL).
-
Stir the mixture at 130 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
Step 2: Reductive Cyclization to 6-Bromo-4-fluoro-1H-indole
-
Dissolve the residue from Step 1 in a solvent mixture of toluene (30 mL) and acetic acid (40 mL).
-
Add iron powder (6.2 g, 111.0 mmol, 20 eq.) and silica gel (6 g).
-
Heat the dark red mixture to 100 °C under vigorous stirring and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).
-
Filter the mixture and wash the solid thoroughly with EtOAc.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (20% DCM in hexane) to afford 6-bromo-4-fluoro-1H-indole (814 mg, 3.75 mmol, 68% yield; UPLC purity: 99%).[3]
Visualizing the Synthetic Advantage
The following diagrams illustrate the key synthetic pathway and the logical advantages of using this compound.
Caption: General workflow of the Fischer Indole Synthesis.
Caption: Logical advantages of the target precursor.
Conclusion
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 6-BROMO-4-FLUORO INDOLE CAS#: 885520-59-2 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chemimpex.com [chemimpex.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
A Researcher's Guide to Regioselectivity in the Fischer Indole Synthesis with Di-substituted Phenylhydrazines
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis is a cornerstone for constructing the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and biologically active compounds. A key challenge in this century-old reaction is controlling the regioselectivity of the cyclization step, particularly when employing unsymmetrically di-substituted phenylhydrazines. The substitution pattern on the phenylhydrazine ring dictates the orientation of the newly formed indole ring, and predicting this outcome is crucial for the efficient synthesis of target molecules.
This guide provides a comparative analysis of the regioselectivity of the Fischer indole synthesis with various di-substituted phenylhydrazines, supported by available experimental data. It also includes detailed experimental protocols and visualizations to aid in understanding the factors that govern the reaction's outcome.
Understanding the Factors Governing Regioselectivity
The regioselectivity of the Fischer indole synthesis is primarily governed by a combination of steric and electronic effects of the substituents on the phenylhydrazine ring. During the key[1][1]-sigmatropic rearrangement step, a new carbon-carbon bond is formed between the enamine carbon and one of the ortho-positions of the phenyl ring. The preferred site of cyclization is the one that is both electronically activated and sterically accessible.
Electronic Effects: Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the nucleophilicity of the ortho-position, thereby accelerating the rate-determining[1][1]-sigmatropic rearrangement and favoring cyclization at the adjacent ortho-position. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups deactivate the ring, making the reaction more sluggish and potentially leading to lower yields or the formation of side products.
Steric Effects: Bulky substituents at the ortho-position of the phenylhydrazine can hinder the approach of the enamine moiety, directing the cyclization to the less sterically encumbered ortho-position.
Comparative Analysis of Regioselectivity
| Phenylhydrazine Substituents | Ketone/Aldehyde | Acid Catalyst/Conditions | Major Regioisomer(s) | Minor Regioisomer(s) | Product Ratio (Major:Minor) | Citation(s) |
| 2,3-Dimethyl | Acetone | Not Specified | 4,5-Dimethylindole | 6,7-Dimethylindole | Not Quantified | |
| 2,5-Dichloro | Ethyl methyl ketone | Not Specified | 4,7-Dichloro-2,3-dimethylindole | 5,7-Dichloro-2,3-dimethylindole | Not Quantified | |
| 2-Methoxy | Ethyl pyruvate | HCl/EtOH | 6-Chloro-2-ethoxycarbonylindole (abnormal product) | 7-Methoxy-2-ethoxycarbonylindole | Varies with conditions | [2] |
| 3-Methyl (m-tolylhydrazine) | Not Specified | Not Specified | 4-Methylindole and 6-Methylindole | ~1:1 | ||
| 3,4-Dimethoxy | Cyclohexanone | Not Specified | 5,6-Dimethoxytetrahydrocarbazole | 7,8-Dimethoxytetrahydrocarbazole | Not Quantified | |
| 3,5-Dinitro | Acetone | H₂SO₄ | 4,6-Dinitro-2-methylindole | Predominantly one isomer |
Note: The lack of quantified product ratios for some entries reflects the limitations of currently available, directly comparable experimental data.
Experimental Protocols
A general procedure for the Fischer indole synthesis is provided below. The specific acid catalyst, solvent, temperature, and reaction time will need to be optimized for each specific substrate combination.
General Procedure for Fischer Indole Synthesis:
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ketone or aldehyde
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride, sulfuric acid)
-
Solvent (e.g., ethanol, toluene, or the acid catalyst itself can serve as the solvent)
-
Sodium bicarbonate or sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol. Add the ketone or aldehyde (1 to 1.2 equivalents). The mixture is typically stirred at room temperature or gently heated for 1-2 hours until the hydrazone precipitates or TLC analysis indicates complete formation. The hydrazone can be isolated by filtration and used in the next step, or the reaction mixture can be taken directly to the cyclization step.
-
Indolization: To the hydrazone (or the in situ generated hydrazone mixture), add the acid catalyst. The amount and type of acid will vary depending on the reactivity of the substrates. For example, glacial acetic acid can serve as both the solvent and catalyst and the reaction is typically refluxed.[3] With stronger acids like polyphosphoric acid or sulfuric acid, the reaction is often heated at temperatures ranging from 80°C to 150°C.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully quench the reaction by pouring it over ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude indole product.
-
Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation to afford the pure indole regioisomers, which can then be characterized and their ratio determined by techniques such as NMR spectroscopy or GC-MS.
Visualizing the Fischer Indole Synthesis Workflow and Regioselectivity
The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the factors influencing the regioselectivity of the Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Factors influencing the regioselectivity of the Fischer indole synthesis.
References
Benchmarking the performance of different acid catalysts with (4-Bromo-2-fluorophenyl)hydrazine hydrochloride
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of substituted indoles is a cornerstone of medicinal chemistry, with the Fischer indole synthesis remaining a pivotal method for constructing this critical heterocyclic scaffold. For researchers working with (4-Bromo-2-fluorophenyl)hydrazine hydrochloride, the choice of acid catalyst is a crucial parameter influencing reaction efficiency, yield, and overall success. This guide provides an objective comparison of various acid catalysts for the Fischer indole synthesis using this compound, supported by available experimental data.
Executive Summary
The Fischer indole synthesis transforms this compound and a suitable ketone or aldehyde into the corresponding 6-bromo-8-fluoro-indole derivative. This reaction is catalyzed by a range of Brønsted and Lewis acids. The selection of the appropriate catalyst can significantly impact the reaction's outcome. This guide consolidates available data to aid in the selection of the optimal catalyst for this specific transformation.
Performance Comparison of Acid Catalysts
The following table summarizes the performance of different acid catalysts in the Fischer indole synthesis with this compound. The data has been compiled from various sources to provide a comparative overview.
| Catalyst Type | Catalyst | Ketone/Aldehyde | Solvent | Temperature | Reaction Time | Yield |
| Brønsted Acid | Acetic Acid | Ethyl 2-(2-oxocyclohexyl)acetate | Acetic Acid | Reflux | Not Specified | 32%[1] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | General Alkynes | PPA | 100 °C | 30 min | 73-79%* |
*Note: The yields for Polyphosphoric Acid (PPA) are for the synthesis of 5-substituted-2-phenyl-1H-indoles from substituted phenylhydrazines and phenylacetylene. While not specific to this compound, this data provides a relevant benchmark for the catalyst's efficiency in similar Fischer indole syntheses.[2][3]
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to ensure reproducibility and facilitate informed decision-making.
1. Acetic Acid Catalyzed Synthesis [1]
-
Reactants: this compound and ethyl 2-(2-oxocyclohexyl)acetate.
-
Solvent & Catalyst: Glacial Acetic Acid.
-
Procedure: A mixture of this compound and ethyl 2-(2-oxocyclohexyl)acetate in glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques.
-
Yield: 32%
2. Polyphosphoric Acid (PPA) Catalyzed Synthesis (General Procedure) [2][3]
-
Reactants: Substituted phenylhydrazine hydrochloride (1.00 mmol) and a terminal alkyne (1.00 mmol).
-
Catalyst and Solvent: Polyphosphoric acid (2 g, 80 wt. % P₂O₅).
-
Procedure: A mixture of the arylhydrazine hydrochloride, alkyne, and polyphosphoric acid is stirred and heated at 100 °C for 30 minutes. The reaction progress is monitored by TLC. After completion, the mixture is poured into cold water and basified with a 20% ammonia solution. The product is then extracted with ethyl acetate, and the organic layer is concentrated. The crude product is purified by column chromatography.
-
Yield: 73-79% (for analogous reactions).
Reaction Pathway and Experimental Workflow
The Fischer indole synthesis proceeds through a well-established mechanism. The general workflow for catalyst performance benchmarking is also outlined below.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Workflow for Benchmarking Acid Catalysts.
Discussion
The available data, though limited for a direct comparison with this compound, suggests that stronger acids like polyphosphoric acid may lead to higher yields and shorter reaction times compared to weaker acids like acetic acid. The modest 32% yield obtained with acetic acid suggests that this catalyst may not be optimal for this specific substrate, potentially due to the electron-withdrawing effects of the bromine and fluorine substituents which can deactivate the phenylhydrazine.
Polyphosphoric acid is a strong dehydrating agent and a Brønsted acid, which effectively promotes the cyclization step of the Fischer indole synthesis. The high yields observed in analogous reactions highlight its potential for the efficient synthesis of 6-bromo-8-fluoro-indole derivatives.
Lewis acids such as zinc chloride are also commonly employed and are known to be effective catalysts for this transformation.[4] While specific data for this compound was not found in the reviewed literature, their general efficacy in the Fischer indole synthesis warrants their consideration in catalyst screening studies.
Conclusion and Recommendations
For researchers and drug development professionals seeking to synthesize 6-bromo-8-fluoro-indole derivatives from this compound, a thorough evaluation of acid catalysts is recommended. Based on the available information:
-
Polyphosphoric Acid (PPA) shows high potential for achieving good yields and short reaction times and should be considered a primary candidate for optimization.
-
Acetic Acid may result in lower yields and may not be the most efficient choice for this substituted hydrazine.
-
Lewis acids , such as **Zinc Chloride (ZnCl₂) **, are established catalysts for the Fischer indole synthesis and should be included in any catalyst screening protocol.
It is crucial to perform systematic experimental studies to determine the optimal catalyst and reaction conditions for the specific ketone or aldehyde being used in the synthesis. The experimental workflow provided in this guide offers a structured approach to such a benchmarking study.
References
Safety Operating Guide
Proper Disposal of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride.
This compound is a halogenated hydrazine derivative that requires careful management as hazardous waste. Adherence to the following protocols will mitigate risks and ensure responsible disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to avoid inhalation of vapors.[3][4]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, as well as contaminated consumables such as filter paper, weighing boats, and gloves, in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[5]
-
Aqueous Waste: Aqueous solutions containing this compound must be treated as hazardous waste and collected in a separate, designated container for aqueous halogenated organic waste.[5] Do not discharge solutions of this chemical into sewer systems.[6]
-
Organic Solvent Waste: If the compound is dissolved in an organic solvent, it should be collected in a designated container for halogenated organic solvent waste.
-
-
Container Management:
-
Use only compatible, sealable, and airtight waste containers.[4]
-
Ensure all waste containers are properly labeled with the full chemical name, "this compound," and any other components of the waste mixture.
-
Keep waste containers closed except when adding waste.[6]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]
-
-
Final Disposal:
-
The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[6] This may involve controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or neutralize the chemical waste yourself without explicit approval and established protocols from your EHS department.
-
Spill Management
In the event of a small spill, alert personnel in the immediate vicinity.[5] If the material is flammable, extinguish any nearby ignition sources.[5] The spill should be soaked up with an inert absorbent material, such as vermiculite or sand.[3][4] The absorbed material must then be collected into a labeled hazardous waste container.[4][5] For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | [6] |
| Aqueous Waste | Collect as hazardous waste; do not discharge to sewer. | [5][6] |
| Solid Waste | Collect in a designated solid hazardous waste container. | [5] |
| Spill Cleanup | Use inert absorbent material and collect as hazardous waste. | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
